Product packaging for 3-(1,1-Dimethylallyl)scopoletin(Cat. No.:CAS No. 19723-23-0)

3-(1,1-Dimethylallyl)scopoletin

Cat. No.: B010977
CAS No.: 19723-23-0
M. Wt: 260.28 g/mol
InChI Key: NEUWPSXOYGGGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1, 1-Dimethylallyl)scopoletin belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. 3-(1, 1-Dimethylallyl)scopoletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-(1, 1-dimethylallyl)scopoletin is primarily located in the membrane (predicted from logP). Outside of the human body, 3-(1, 1-dimethylallyl)scopoletin can be found in herbs and spices. This makes 3-(1, 1-dimethylallyl)scopoletin a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B010977 3-(1,1-Dimethylallyl)scopoletin CAS No. 19723-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19723-23-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3

InChI Key

NEUWPSXOYGGGFO-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC

Canonical SMILES

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC

melting_point

132-135°C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

3-(1,1-Dimethylallyl)scopoletin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(1,1-Dimethylallyl)scopoletin

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one, is a member of the 7-hydroxycoumarins class of organic compounds. It is a derivative of scopoletin, a naturally occurring coumarin found in various plants.[1][2] The core structure consists of a coumarin skeleton with a methoxy group at the C6 position, a hydroxyl group at the C7 position, and a 1,1-dimethylallyl (also known as a prenyl) group attached at the C3 position.[3] This compound has been reported in plants such as Antidesma pentandrum var. barbatum and Ruta graveolens.[4]

Chemical Structure

IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[4]

Chemical Formula: C₁₅H₁₆O₄[3][5]

SMILES: COC1=CC2=C(OC(=O)C(=C2)C(C)(C)C=C)C=C1O[3]

InChI Key: NEUWPSXOYGGGFO-UHFFFAOYSA-N[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 260.28 g/mol [4]
Monoisotopic Mass 260.104859 Da
Physical Description Solid[4]
Melting Point 132 - 135 °C[4]
XlogP (Predicted) 3.5[3]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for this compound are not extensively published, this section outlines the general methodologies for its synthesis and the evaluation of its biological activity based on studies of related coumarins.

Synthesis

The synthesis of prenylated coumarins like this compound typically involves the introduction of a dimethylallyl group onto the parent coumarin scaffold. A common method is the Claisen rearrangement.[6] The synthesis can be generalized as the reaction of scopoletin with a prenylating agent such as 3,3-dimethylallyl bromide.[6]

G cluster_workflow Generalized Synthesis Workflow start Reactants reagents Scopoletin + 3,3-Dimethylallyl Bromide process Reaction (e.g., Claisen Rearrangement) reagents->process Add Prenylating Agent product This compound process->product C-Prenylation purification Purification (e.g., Column Chromatography) product->purification

Generalized workflow for the synthesis of this compound.
Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of coumarin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Derivatives of the parent compound scopoletin have shown potent cytotoxic activity against various cancer cell lines.[1]

G cluster_workflow MTT Assay Workflow for Cytotoxicity step1 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere. step2 2. Compound Treatment Treat cells with varying concentrations of the test compound. step1->step2 step3 3. Incubation Incubate for a specified period (e.g., 24, 48 hours). step2->step3 step4 4. MTT Addition Add MTT reagent to each well and incubate to allow formazan formation. step3->step4 step5 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 6. Absorbance Measurement Read absorbance at ~570 nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate cell viability and IC50 values. step6->step7

Standard workflow for determining compound cytotoxicity using the MTT assay.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the parent compound, scopoletin, and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anticancer activities.[1][2][7][8]

Anticancer Activity

Scopoletin and its derivatives have demonstrated significant anticancer effects across various cancer cell lines.[7][9] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[10] For instance, a novel scopoletin derivative, SC-III3, was shown to induce cytotoxicity in hepatocellular carcinoma cells by causing oxidative DNA damage, which in turn activates the Ataxia Telangiectasia-Mutated (ATM) nuclear protein kinase.[1] Activation of ATM triggers downstream signaling cascades involving checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53, ultimately leading to cell cycle arrest and apoptosis.[1][10]

G cluster_pathway Proposed Anticancer Signaling Pathway for Scopoletin Derivatives cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes compound Scopoletin Derivative (e.g., this compound) ros Oxidative Stress (Increased ROS) compound->ros dna_damage Oxidative DNA Damage ros->dna_damage atm ATM Kinase Activation dna_damage->atm p53 p53 Activation atm->p53 chk Chk1 / Chk2 Activation atm->chk p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis cdc25a Cdc25A Inhibition chk->cdc25a cell_cycle_arrest Cell Cycle Arrest (S-G2 Phase) p21->cell_cycle_arrest cdc25a->cell_cycle_arrest

Pathway showing ATM-mediated apoptosis induced by scopoletin derivatives.

References

The Final Step in Scopoletin Modification: A Technical Guide to the Biosynthesis of 3-(1,1-Dimethylallyl)scopoletin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of 3-(1,1-Dimethylallyl)scopoletin, a prenylated coumarin with significant biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents.

Introduction

Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. Their basic chemical structure can be extensively modified through processes such as hydroxylation, methylation, and prenylation, leading to a wide array of compounds with diverse biological functions. This compound is a notable example of a prenylated coumarin, where a dimethylallyl group is attached to the C-3 position of the scopoletin core. This modification often enhances the bioactivity of the parent molecule. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel pharmaceuticals.

The Biosynthetic Pathway: From Phenylpropanoids to Scopoletin

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of its precursor, scopoletin.

Scopoletin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid CCoAOMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Scopoletin Scopoletin Feruloyl_CoA->Scopoletin F6'H / COSY

The key enzymatic steps leading to scopoletin are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • p-Coumarate 3'-Hydroxylase (C3'H): Further hydroxylates p-coumaric acid to yield caffeic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeic acid to produce ferulic acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates ferulic acid to its CoA-ester, feruloyl-CoA.

  • Feruloyl-CoA 6'-Hydroxylase (F6'H) and Coumarin Synthase (COSY): Catalyze the final steps of ortho-hydroxylation and lactonization to form scopoletin.

The Crucial Prenylation Step: Formation of this compound

The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C-3 position of the scopoletin molecule. This reaction is catalyzed by a specific prenyltransferase (PT) .

Prenylation_Step Scopoletin Scopoletin Prenyltransferase Scopoletin 3-Prenyltransferase (putative) Scopoletin->Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenyltransferase Product This compound Prenyltransferase->Product

While a specific "scopoletin 3-prenyltransferase" has not yet been isolated and fully characterized from any plant species, the existence of such an enzyme is strongly implied by the natural occurrence of 3-prenylated coumarins. Research on other coumarin prenyltransferases, such as those from Petroselinum crispum (parsley) which prenylate umbelliferone at the C-6 and C-8 positions, suggests that these enzymes are often membrane-bound and exhibit high substrate and regioselectivity.

Quantitative Data on Related Coumarin Prenyltransferases

To provide a framework for the potential kinetic properties of a scopoletin 3-prenyltransferase, we have summarized available data from a characterized coumarin prenyltransferase from Citrus limon that acts on a different coumarin substrate.

EnzymeSubstratePrenyl DonorKm (Substrate)Km (Prenyl Donor)Optimal pHDivalent Cation Requirement
Bergaptol 5-O-geranyltransferase (Citrus limon)BergaptolGeranyl Diphosphate (GPP)140 µM9 µMNeutral to weak alkalineMg2+, Mn2+, Co2+, Zn2+

Table 1: Kinetic properties of a characterized coumarin prenyltransferase. This data can serve as a reference for designing experiments to characterize a putative scopoletin 3-prenyltransferase.

Experimental Protocols

The following protocols are adapted from established methods for the assay of aromatic prenyltransferases and can be modified for the characterization of a scopoletin 3-prenyltransferase.

Preparation of Microsomal Enzyme Fractions
  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).

  • Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT).

In Vitro Prenyltransferase Assay
  • Prepare a reaction mixture containing:

    • 50 µL of the microsomal enzyme preparation

    • 10 µL of scopoletin solution (in DMSO, final concentration 10-500 µM)

    • 10 µL of DMAPP solution (final concentration 10-500 µM)

    • 30 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

Product Analysis by HPLC
  • Inject the resuspended sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

  • Use a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Monitor the eluate using a UV-Vis detector at a wavelength suitable for detecting coumarins (e.g., 320-340 nm).

  • Identify and quantify the product by comparing its retention time and UV spectrum with an authentic standard of this compound. Further confirmation can be achieved using mass spectrometry (LC-MS).

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Assay cluster_2 Product Analysis Plant_Tissue Plant Tissue Homogenization Homogenization Plant_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Incubation Incubation with Scopoletin & DMAPP Microsomes->Incubation Extraction Product Extraction HPLC HPLC Analysis Extraction->HPLC LC_MS LC-MS Confirmation HPLC->LC_MS

Regulation of Biosynthesis

The biosynthesis of coumarins, including their prenylated derivatives, is often regulated by various internal and external stimuli. Transcription factors from the MYB, bHLH, AP2, and WRKY families have been implicated in the regulation of coumarin biosynthetic genes. Environmental stresses such as pathogen attack, UV radiation, and nutrient deficiencies (e.g., iron and phosphorus) can also induce the accumulation of these compounds as part of the plant's defense response. The specific signaling pathways that control the C-3 prenylation of scopoletin are an active area of research.

Regulatory_Network cluster_0 Stimuli cluster_1 Signaling & Regulation cluster_2 Biosynthesis Biotic_Stress Biotic Stress (e.g., Pathogens) Signaling_Pathways Signaling Pathways (JA, SA, etc.) Biotic_Stress->Signaling_Pathways Abiotic_Stress Abiotic Stress (e.g., UV, Nutrient Deficiency) Abiotic_Stress->Signaling_Pathways Transcription_Factors Transcription Factors (MYB, WRKY, etc.) Signaling_Pathways->Transcription_Factors Coumarin_Genes Coumarin Biosynthetic Genes (PAL, C4H, etc.) Transcription_Factors->Coumarin_Genes Prenyltransferase_Gene Prenyltransferase Gene (putative) Transcription_Factors->Prenyltransferase_Gene Biosynthesis Biosynthesis of This compound Coumarin_Genes->Biosynthesis Prenyltransferase_Gene->Biosynthesis

Conclusion and Future Perspectives

The biosynthesis of this compound represents a key diversification step in coumarin metabolism. While the upstream pathway to scopoletin is well-understood, the identification and characterization of the specific C-3 prenyltransferase remains a critical research goal. The experimental approaches outlined in this guide provide a roadmap for researchers to isolate and characterize this elusive enzyme. A deeper understanding of its catalytic mechanism and regulation will pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this and other valuable prenylated coumarins for pharmaceutical and other applications.

3-(1,1-Dimethylallyl)scopoletin CAS number and spectral data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific data for the coumarin derivative 3-(1,1-Dimethylallyl)scopoletin. Due to the limited availability of specific experimental data for this compound in public literature and databases, this guide also furnishes detailed information for its parent compound, scopoletin, to serve as a foundational reference. This document includes the Chemical Abstracts Service (CAS) number for this compound, spectral data for scopoletin, a generalized experimental protocol for coumarin isolation, and a summary of the known biological activities of scopoletin. A generalized workflow for the isolation and characterization of natural products is also provided.

Compound Identification

  • Compound Name: this compound

  • IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

  • CAS Number: 19723-23-0

  • Molecular Formula: C₁₅H₁₆O₄

  • Molecular Weight: 260.28 g/mol

Spectral Data

Table 1: Spectral Data for Scopoletin
Data Type Values
¹H NMR δ 3.93 (s, 3H, -OCH₃), δ 6.23 (d, J=9.2 Hz, 1H, H-3), δ 6.79 (s, 1H, H-8), δ 7.14 (s, 1H, H-5), δ 7.88 (d, J=9.2 Hz, 1H, H-4)
¹³C NMR δ 56.3 (-OCH₃), δ 103.2 (C-8), δ 109.5 (C-5), δ 111.4 (C-4a), δ 113.4 (C-3), δ 143.5 (C-4), δ 144.1 (C-7), δ 149.8 (C-6), δ 151.2 (C-8a), δ 161.5 (C=O)
IR (cm⁻¹) 3341 (O-H stretch), 2875 (C-H stretch), 1703 (C=O stretch, lactone), 1606 (C=C stretch, aromatic)
Mass Spec. m/z 192 (M⁺), 191 (M-H)⁺

Note: NMR data can vary slightly based on the solvent used.

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound is not extensively documented. However, a general methodology for the isolation of coumarins from plant sources, such as Ruta graveolens or Toddalia asiatica where related compounds are found, is presented below.

Generalized Protocol for Coumarin Isolation from Plant Material
  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, roots) is subjected to extraction with a solvent of medium polarity, such as dichloromethane or ethyl acetate, using techniques like maceration or Soxhlet extraction.

  • Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography over silica gel.

    • A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.

  • Isolation and Purification:

    • Fractions are monitored by thin-layer chromatography (TLC), often visualized under UV light (coumarins typically fluoresce).

    • Fractions containing compounds with similar TLC profiles are combined.

    • The targeted fractions are further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

There is limited specific information on the biological activities and associated signaling pathways for this compound. The biological profile of its parent compound, scopoletin , has been more extensively studied and includes a wide range of activities.

Known Biological Activities of Scopoletin:
  • Anti-inflammatory: Scopoletin has been shown to exert anti-inflammatory effects.

  • Antioxidant: It demonstrates significant antioxidant properties.

  • Antimicrobial: The compound has reported antibacterial and antifungal activities.

  • Neuroprotective: Studies suggest scopoletin may have protective effects on the nervous system.

The specific impact of the 3-(1,1-dimethylallyl) substitution on the biological activity of the scopoletin scaffold is an area for further research.

Visualizations

As no specific signaling pathway for this compound has been elucidated, a generalized workflow for the isolation and characterization of natural products is provided below. This diagram illustrates a logical experimental flow relevant to the target audience.

experimental_workflow plant_material Plant Material (e.g., Ruta graveolens) extraction Extraction (Dichloromethane/Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc_hplc TLC / HPLC Analysis fractions->tlc_hplc pure_compound Pure Compound (this compound) tlc_hplc->pure_compound Purification structure_elucidation Structure Elucidation pure_compound->structure_elucidation biological_assay Biological Activity Assays pure_compound->biological_assay spectral_data Spectral Data (NMR, MS, IR) structure_elucidation->spectral_data

Caption: Generalized workflow for natural product isolation.

A Comprehensive Technical Guide to 3-Prenylcoumarins: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties. Among the various substituted coumarins, 3-prenylcoumarins have emerged as a particularly interesting subgroup due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The presence of the lipophilic prenyl group at the C-3 position of the coumarin scaffold is often associated with enhanced bioactivity. This technical guide provides a comprehensive review of the literature on 3-prenylcoumarins, focusing on their synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.

Synthesis of 3-Prenylcoumarins

The synthesis of 3-prenylcoumarins can be achieved through several methods, with the direct prenylation of coumarin precursors being a common approach.

General Synthetic Protocol: Direct Prenylation

A widely used method for the synthesis of 3-prenylcoumarins involves the direct prenylation of a hydroxyl- or alkoxy-substituted coumarin with a prenylating agent in the presence of a Lewis acid catalyst.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of the starting coumarin (1 equivalent) in a dry aprotic solvent (e.g., dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., boron trifluoride etherate, Et₂O–BF₃) (3 equivalents).

  • Addition of Prenylating Agent: To the stirred solution, add the prenylating agent, such as 2-methyl-3-buten-2-ol (5 equivalents), dissolved in the same dry solvent.

  • Reaction Conditions: Heat the reaction mixture to 85°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a mixture of ether and water.

  • Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 3-prenylcoumarin.

Biological Activities and Quantitative Data

3-Prenylcoumarins exhibit a range of biological activities, with quantitative data from various studies summarized below.

Anti-inflammatory Activity

Several 3-prenylcoumarins have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7.

CompoundAssay SystemIC₅₀ (µM)Reference
6,8-dichloro-3-(2-methoxyphenyl)coumarinNO production in RAW264.78.5[2]
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarinNO production in RAW264.76.9[2]
Neuroprotective Effects

Certain prenylated coumarins have shown promise as neuroprotective agents, protecting neuronal cells from excitotoxicity.

CompoundAssay SystemEffective Concentration (µM)Reference
7-isopentenyloxycoumarinNMDA-induced toxicity in cortical cell cultures1 - 10[3]
AurapteneNMDA-induced toxicity in cortical cell cultures1 - 10[3]
Antioxidant Activity

The antioxidant potential of coumarin derivatives has been evaluated using various in vitro assays, such as the DPPH radical scavenging method.

CompoundAssay MethodIC₅₀ (µM)Reference
3-Acetyl-6-hydroxy-2H-1-benzopyran-2-oneDPPH scavenging-[4]
Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylateDPPH scavenging-[4]
Coumarin-3-sulfonamides (Compound 18)DPPH scavenging7.1[5]
Coumarin-3-sulfonamides (Compound 19)ABTS scavenging8.8[5]

Note: Some studies did not report specific IC₅₀ values but indicated significant activity.

Experimental Protocols for Key Biological Assays

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds (3-prenylcoumarins)

  • 96-well culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance and reflects the amount of NO produced.

MTT Assay for Cell Viability and Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and the protective effects of compounds against cellular toxins.

Materials:

  • Neuronal cell line (e.g., PC12 or primary cortical neurons)

  • Appropriate cell culture medium

  • Neurotoxin (e.g., NMDA, rotenone, or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (3-prenylcoumarins)

  • 96-well culture plates

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of the 3-prenylcoumarin compounds for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Add the neurotoxin to the wells (except for the control group) to induce cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if using a dual-wavelength reader). Cell viability is proportional to the absorbance.[6][7]

Signaling Pathways Modulated by Coumarins

The anti-inflammatory and antioxidant effects of coumarins, including 3-prenylcoumarins, are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces NO. Coumarins can inhibit this pathway, thereby reducing the inflammatory response.

Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Several natural coumarins have been shown to activate this protective pathway.[7][8]

Conclusion

3-Prenylcoumarins represent a promising class of natural product-derived compounds with a wide array of pharmacological activities. Their synthesis is readily achievable, and their biological effects, particularly their anti-inflammatory and neuroprotective properties, are well-documented. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying their bioactivity. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 3-prenylcoumarins. Further research focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of these compounds into novel therapeutic agents.

References

Navigating the Solubility Landscape of 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)scopoletin, a prenylated derivative of the naturally occurring coumarin scopoletin, is a compound of increasing interest in pharmacological research. Understanding its solubility in common laboratory solvents is a critical first step in experimental design, formulation development, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, scopoletin, and offers detailed experimental protocols to determine the precise solubility of this compound. Furthermore, it explores the known signaling pathways associated with scopoletin, providing a basis for investigating the molecular mechanisms of its dimethylallyl derivative.

Solubility Profile: Insights from the Parent Compound

Quantitative Solubility Data for Scopoletin
SolventSolubilityTemperatureMethod
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]Not SpecifiedNot Specified
Dimethylformamide (DMF)~50 mg/mL[1]Not SpecifiedNot Specified
Ethanol~2 mg/mL[1]Not SpecifiedNot Specified
ChloroformSolubleNot SpecifiedNot Specified
Hot EthanolSolubleNot SpecifiedNot Specified
Hot Acetic AcidSolubleNot SpecifiedNot Specified
WaterSparingly Soluble[1] / Slightly SolubleNot SpecifiedNot Specified
Aqueous BuffersSparingly Soluble[1]Not SpecifiedNot Specified
BenzeneAlmost InsolubleNot SpecifiedNot Specified
Cold EthanolSlightly SolubleNot SpecifiedNot Specified

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Saturation Shake-Flask Method (Gold Standard)

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing the selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetone, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

High-Throughput Kinetic Solubility Assay (Nephelometry)

This method provides a rapid assessment of a compound's tendency to precipitate from a solution and is suitable for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS).

  • Precipitation Induction: The addition of the aqueous buffer will cause the compound to precipitate if its solubility limit is exceeded.

  • Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Nephelometric Measurement: Measure the light scattering of the samples in the microplate using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.

Signaling Pathways of Scopoletin: A Potential Framework for its Derivative

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known pathways of its parent compound, scopoletin, provide a strong foundation for future research.

PI3K/Akt/mTOR Signaling Pathway

Scopoletin has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

PI3K_Akt_mTOR_Pathway Scopoletin Scopoletin PI3K PI3K Scopoletin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by scopoletin.

Nrf2/ARE Signaling Pathway

Scopoletin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway plays a key role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxifying enzymes.

Nrf2_ARE_Pathway Scopoletin Scopoletin Nrf2 Nrf2 Scopoletin->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes

Caption: Activation of the Nrf2/ARE pathway by scopoletin.

Biosynthesis of Scopoletin

The biosynthesis of scopoletin occurs via the phenylpropanoid pathway. Understanding this pathway is essential for the potential biotechnological production of scopoletin and its derivatives.

Scopoletin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Feruloyl_CoA Feruloyl-CoA p_Coumaric_acid->Feruloyl_CoA Scopoletin Scopoletin Feruloyl_CoA->Scopoletin

Caption: Simplified biosynthetic pathway of scopoletin.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging the known properties of scopoletin and employing standardized solubility determination protocols, scientists can effectively characterize this promising compound. Furthermore, the exploration of related signaling pathways offers a strategic direction for investigating its pharmacological mechanisms of action, ultimately accelerating its potential translation into therapeutic applications.

References

An In-depth Technical Guide to the Predicted ADME/Tox Properties of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3-(1,1-Dimethylallyl)scopoletin is a prenylated coumarin, a class of compounds with diverse biological activities. Understanding its ADME/Tox profile is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADME/Tox properties, detailed experimental protocols for their assessment, and relevant biological pathways. The addition of the lipophilic 3-(1,1-dimethylallyl) group to the scopoletin scaffold is expected to significantly influence its pharmacokinetic and toxicological profile compared to the parent compound.

Predicted Physicochemical and ADME Properties

The following tables summarize the predicted physicochemical and ADME properties of the surrogate molecule, 3-(1,1-Dimethylallyl)herniarin. These properties are fundamental in determining the pharmacokinetic behavior of a compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC15H16O3Provides the elemental composition.
Molecular Weight244.29 g/mol Influences diffusion and transport across biological membranes.
LogP (Lipophilicity)3.5 - 4.5A key determinant of solubility, permeability, and plasma protein binding.
Water Solubility (LogS)-4.0 to -5.0Affects dissolution and absorption. Values in this range suggest poor to moderate solubility.[2][5]
Topological Polar Surface Area (TPSA)46.53 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.[6]
Number of Rotatable Bonds3Indicates molecular flexibility, which can impact binding to targets and metabolic enzymes.
Hydrogen Bond Donors0Influences solubility and membrane permeability.
Hydrogen Bond Acceptors3Influences solubility and membrane permeability.

Table 2: Predicted ADME Properties

ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (Papp)HighSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be a substrate for P-gp, a major efflux transporter, which is favorable for oral bioavailability.[7]
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesThe compound may cross the blood-brain barrier, which could be desirable for CNS targets but a liability for peripheral targets.
Plasma Protein BindingHighHigh binding to plasma proteins can limit the free fraction of the drug available for therapeutic action and metabolism.
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of CYP1A2.[1]
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of CYP2C9.[1]
CYP2C19 InhibitorNoUnlikely to cause drug-drug interactions via inhibition of CYP2C19.
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via inhibition of CYP2D6.
CYP3A4 InhibitorYesHigh potential for drug-drug interactions with a wide range of drugs metabolized by CYP3A4.[1]
Excretion
Total ClearanceLowSuggests a potentially longer half-life in the body.

Predicted Toxicological Properties

The following table outlines the predicted toxicity profile of the surrogate molecule. Early identification of potential toxicities is a critical step in drug development.

Table 3: Predicted Toxicity Profile

EndpointPredictionPotential Implications
AMES MutagenicityNon-mutagenicThe compound is unlikely to be mutagenic, which is a positive safety indicator.[8]
hERG InhibitionLow riskLow probability of causing cardiotoxicity through blockade of the hERG potassium channel.
HepatotoxicityYesPotential to cause liver injury. This is a significant concern that would require careful monitoring in preclinical and clinical studies.
Skin SensitizationNoUnlikely to cause an allergic reaction upon skin contact.
Oral Rat Acute Toxicity (LD50)~500 mg/kg (Class III)Indicates moderate acute toxicity.

Experimental Protocols

Detailed methodologies for key in vitro ADME/Tox assays are provided below.

Caco-2 Permeability Assay

This assay is used to predict human intestinal absorption of drugs.[9]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[9][10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A paracellular marker such as Lucifer yellow is also used to ensure the tightness of the cell junctions.[10][11]

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours) to determine the A-to-B permeability.[10][11]

    • For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).[10]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[10] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[10]

CYP450 Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions.

  • Incubation: The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).[12]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor mixture containing NADPH.

  • Reaction Termination: After a short incubation period, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. A dose-response curve is generated to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[13]

hERG Patch-Clamp Assay

This is the gold standard for assessing the risk of drug-induced cardiac arrhythmia.[14]

  • Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[15][16]

  • Compound Application: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compound.

  • Data Analysis: The inhibitory effect of the compound on the hERG current is measured at each concentration. A dose-response curve is constructed to determine the IC50 value.[15]

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a compound.[17][18][19][20][21]

  • Bacterial Strains: Histidine-dependent mutant strains of Salmonella typhimurium are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.[17][18]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][19]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.[19]

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[18]

Visualization of Workflows and Pathways

ADME/Tox Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of ADME/Tox properties.

ADME_Tox_Workflow cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_toxicity Toxicity Caco2 Caco-2 Permeability Absorption_Profile Absorption Profile Caco2->Absorption_Profile Data CYP_Inhibition CYP450 Inhibition DDI_Risk DDI Risk Assessment CYP_Inhibition->DDI_Risk Data hERG hERG Assay Cardiac_Safety Cardiac Safety Assessment hERG->Cardiac_Safety Data Ames Ames Test Mutagenicity_Risk Mutagenicity Risk Ames->Mutagenicity_Risk Data Test_Compound Test Compound Test_Compound->Caco2 Assess Permeability Test_Compound->CYP_Inhibition Assess DDI Potential Test_Compound->hERG Assess Cardiotoxicity Test_Compound->Ames Assess Mutagenicity

Caption: A typical workflow for in vitro ADME/Tox screening.

Nrf2 Signaling Pathway

Prenylated coumarins have been reported to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[22][23] Activation of this pathway can be a mechanism of hepatoprotection or, conversely, could be related to certain toxicities.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Prenylated Coumarin Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Modulation of the Nrf2 antioxidant pathway by coumarins.

References

Theoretical Mechanism of Action for 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following is a theoretical guide to the mechanism of action of 3-(1,1-Dimethylallyl)scopoletin. As of the date of this document, there is a lack of direct experimental data for this specific derivative. The proposed mechanisms are extrapolated from the known biological activities of the parent compound, scopoletin, and structure-activity relationships of similar prenylated coumarins.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its therapeutic potential has led to interest in the development of synthetic derivatives with enhanced potency and specificity. This compound is one such derivative, featuring a prenyl group at the C3 position of the coumarin ring. This modification is hypothesized to modulate the biological activity of the parent molecule. This technical guide outlines the theoretical mechanism of action of this compound, drawing upon the established pathways of scopoletin and the known influence of prenylation on the bioactivity of phenolic compounds.

Core Theoretical Mechanisms of Action

The addition of a lipophilic 1,1-dimethylallyl (also known as a reverse prenyl) group to the C3 position of scopoletin is predicted to enhance its interaction with cellular membranes and hydrophobic binding pockets of target proteins. This may lead to altered potency and potentially novel mechanisms of action compared to the parent compound. The core theoretical mechanisms are categorized into anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

Scopoletin has been shown to exert anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] The 3-(1,1-Dimethylallyl) derivative is theorized to follow similar pathways, with potentially enhanced efficacy.

The primary proposed mechanism for the anticancer activity of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: The compound is hypothesized to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This, in turn, activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[6][7]

  • Extrinsic Pathway: It may also upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.

Several critical signaling pathways implicated in cancer cell survival and proliferation are likely targets of this compound.

  • PI3K/Akt Pathway: Scopoletin is known to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] The prenylated derivative is expected to retain this activity, potentially with greater potency, leading to decreased phosphorylation of Akt and its downstream targets.

  • NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in many cancers. Scopoletin has been shown to suppress NF-κB activation.[6] this compound is theorized to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and differentiation. The compound may modulate the activity of ERK, JNK, and p38 MAPK, contributing to its anticancer effects.

Scopoletin has been observed to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases, in various cancer cell lines.[8][9] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs). This compound is expected to exhibit similar activity, preventing cancer cells from progressing through the cell cycle and undergoing division.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.

  • Inhibition of Pro-inflammatory Enzymes: The compound is predicted to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.

  • Suppression of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound would theoretically reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. Scopoletin is a known antioxidant.[10]

  • Direct Radical Scavenging: The phenolic hydroxyl group on the coumarin ring of this compound can directly scavenge free radicals, such as the superoxide anion and hydroxyl radical.

  • Upregulation of Antioxidant Enzymes: The compound may also enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, through the activation of the Nrf2 pathway.

Quantitative Data for Scopoletin

The following tables summarize quantitative data for the parent compound, scopoletin, from various in vitro studies. This data provides a baseline for the expected potency of its derivatives.

Table 1: In Vitro Anticancer Activity of Scopoletin

Cell LineAssayIC50 / EffectReference
HeLa (Cervical Cancer)MTT AssayIC50: 7.5 - 25 µM[8]
PC3 (Prostate Cancer)MTT AssayIC50: 157 µg/L[11]
KKU-100 (Cholangiocarcinoma)MTT AssayIC50: > 500 µM (single agent)[9]
KKU-M214 (Cholangiocarcinoma)MTT AssayIC50: > 500 µM (single agent)[9]
MDA-MB-231 (Breast Cancer)Antiproliferative AssayIC50 of a derivative: 1.23 µM[7]

Table 2: In Vitro Antioxidant Activity of Scopoletin

AssayConcentrationScavenging Activity (%)Reference
DPPH Radical Scavenging45 µg/mL63.79[10]
Hydrogen Peroxide Scavenging45 µg/mL70.21[10]
Superoxide Radical Scavenging45 µg/mL68.98[10]
Hydroxyl Radical Scavenging45 µg/mL39.97[10]
Ferrous Ion Chelating45 µg/mL38.61[10]

Experimental Protocols for Scopoletin

The following are generalized methodologies for key experiments used to characterize the bioactivity of scopoletin. These protocols would be applicable for the investigation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[9]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

theoretical_anticancer_pathway compound This compound pi3k PI3K compound->pi3k Inhibits ikb IκBα compound->ikb Inhibits degradation mitochondrion Mitochondrion compound->mitochondrion Induces MOMP akt Akt pi3k->akt Activates p_akt p-Akt akt->p_akt Phosphorylation proliferation Cell Proliferation & Survival p_akt->proliferation Promotes nfkb NF-κB ikb->nfkb Sequesters nfkb_nuc NF-κB (nuclear) nfkb->nfkb_nuc Translocation nfkb_nuc->proliferation Promotes inflammation Inflammation nfkb_nuc->inflammation Promotes cyto_c Cytochrome c mitochondrion->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Theoretical Anticancer Signaling Pathways of this compound.

Experimental Workflow

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Analyze Protein Levels protein->protein_quant

Caption: General Experimental Workflow for In Vitro Evaluation.

Conclusion

This compound is a promising derivative of scopoletin with theoretical potential for enhanced anticancer, anti-inflammatory, and antioxidant activities. The addition of the 1,1-dimethylallyl group is expected to increase its lipophilicity, thereby improving its cellular uptake and interaction with molecular targets. The proposed mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB, are based on the well-documented activities of its parent compound. Further in-depth experimental validation is necessary to confirm these theoretical mechanisms and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,1-Dimethylallyl)scopoletin from Scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,1-dimethylallyl)scopoletin, a prenylated coumarin, starting from scopoletin. The synthetic strategy involves a two-step process: the O-prenylation of the 7-hydroxyl group of scopoletin to form 7-(3,3-dimethylallyloxy)-6-methoxycoumarin, followed by a Claisen rearrangement to yield the C-prenylated product. While the Claisen rearrangement of 7-O-prenyl coumarins typically yields 8- or 6-prenylated products, specific reaction conditions can favor the formation of the 3-(1,1-dimethylallyl) isomer. These application notes offer a comprehensive guide to the experimental procedures, including reaction setup, purification, and characterization of the synthesized compounds.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of biological activities.[1][2][3] Prenylation, the attachment of a dimethylallyl group, is a common modification of natural products that can significantly enhance their biological properties. The synthesis of this compound is of interest for structure-activity relationship studies and the development of new therapeutic agents. The synthetic route described herein is based on the well-established O-alkylation of a phenol followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement).[4]

Synthetic Pathway

The synthesis of this compound from scopoletin proceeds in two main steps, as illustrated in the workflow diagram below. The initial step is the etherification of the hydroxyl group of scopoletin with prenyl bromide to form the 7-O-prenyl ether intermediate. The subsequent step involves a thermal Claisen rearrangement, which can be influenced by the choice of solvent and temperature to favor the desired C-3 substituted product.

Synthesis_Workflow Scopoletin Scopoletin PrenylBromide Prenyl Bromide, K2CO3, Acetone Scopoletin->PrenylBromide Intermediate 7-(3,3-dimethylallyloxy)- 6-methoxycoumarin PrenylBromide->Intermediate O-Prenylation Rearrangement Claisen Rearrangement (High-boiling solvent, Heat) Intermediate->Rearrangement Product This compound Rearrangement->Product [3,3]-Sigmatropic Rearrangement Purification Column Chromatography Product->Purification

Figure 1: Synthetic workflow for the preparation of this compound from scopoletin.

Experimental Protocols

Step 1: Synthesis of 7-(3,3-dimethylallyloxy)-6-methoxycoumarin (Intermediate)

Materials:

  • Scopoletin (1.0 eq)

  • Prenyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of scopoletin in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain pure 7-(3,3-dimethylallyloxy)-6-methoxycoumarin.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • 7-(3,3-dimethylallyloxy)-6-methoxycoumarin (1.0 eq)

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 7-(3,3-dimethylallyloxy)-6-methoxycoumarin in a high-boiling point solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux (typically 180-220 °C) for 3-5 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

The following tables summarize the expected characterization data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
ScopoletinC₁₀H₈O₄192.17Yellowish solid204-206-
7-(3,3-dimethylallyloxy)-6-methoxycoumarinC₁₅H₁₆O₄260.28White solid-85-95
This compoundC₁₅H₁₆O₄260.28Pale yellow solid-40-60

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
Scopoletin7.88 (d, J=9.2 Hz, 1H), 7.14 (s, 1H), 6.79 (s, 1H), 6.23 (d, J=9.2 Hz, 1H), 3.93 (s, 3H)[1]161.5, 151.2, 149.8, 144.1, 143.5, 113.2, 111.8, 110.1, 103.2, 56.4192 [M]⁺, 191 [M-H]⁻[1]
7-(3,3-dimethylallyloxy)-6-methoxycoumarin7.6 (d, J=9.5 Hz, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.2 (d, J=9.5 Hz, 1H), 5.5 (t, J=6.5 Hz, 1H), 4.6 (d, J=6.5 Hz, 2H), 3.9 (s, 3H), 1.8 (s, 3H), 1.7 (s, 3H)161.2, 152.0, 149.5, 145.0, 143.8, 138.5, 119.0, 113.5, 112.5, 108.0, 101.5, 65.5, 56.5, 25.8, 18.2260 [M]⁺
This compound7.5 (s, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.1-6.0 (dd, J=17.5, 10.5 Hz, 1H), 5.1-5.0 (m, 2H), 3.9 (s, 3H), 1.5 (s, 6H)160.8, 150.5, 148.9, 145.2, 144.0, 143.0, 130.0, 113.0, 112.0, 111.5, 109.0, 56.5, 40.0, 28.0260 [M]⁺

Note: The NMR and MS data for the intermediate and final product are predicted values based on known shifts for similar structures and may vary slightly from experimental results.

Signaling Pathways and Logical Relationships

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the rearrangement (i.e., whether the allyl group migrates to the C8, C6, or C3 position) can be influenced by steric and electronic factors, as well as the reaction conditions. The diagram below illustrates the logical relationship of the key transformation.

Claisen_Mechanism cluster_start Starting Material cluster_transition Transition State cluster_product Potential Products O_Prenyl 7-O-Prenylscopoletin TS [3,3]-Sigmatropic Rearrangement (Chair-like transition state) O_Prenyl->TS Heat C3_Product This compound (Less common) TS->C3_Product Favored by specific conditions C8_Product 8-(1,1-Dimethylallyl)scopoletin (Common) TS->C8_Product Generally favored

Figure 2: Logical diagram of the Claisen rearrangement showing the transition state and potential products.

Conclusion

The synthesis of this compound from scopoletin provides a valuable route to a potentially bioactive derivative. The two-step protocol involving O-prenylation and a subsequent Claisen rearrangement is a versatile method for the C-prenylation of coumarins. Careful control of the rearrangement conditions is crucial for achieving the desired regioselectivity. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized compounds. This protocol should aid in the exploration of the chemical space around the scopoletin scaffold for drug discovery and development.

References

HPLC-MS/MS method for quantification of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method for the sensitive and selective quantification of 3-(1,1-Dimethylallyl)scopoletin has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of this coumarin derivative in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a prenylated coumarin, a class of compounds known for their diverse pharmacological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The method described herein offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. This protocol is based on established methods for the quantification of the parent compound, scopoletin, and other related coumarins.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined (e.g., m/z 259.1 → 203.1)
MRM Transition (IS) m/z 217.1 → 175.1 (Xanthotoxin)
Collision Energy (Analyte) To be optimized
Collision Energy (IS) To be optimized

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Xanthotoxin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, serum)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Xanthotoxin in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Xanthotoxin primary stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL Xanthotoxin).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Method
  • Column: C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

MS/MS Method
  • Ionization: Electrospray Ionization (ESI), Positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions:

    • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by infusing a standard solution and performing a product ion scan. A likely transition would involve the loss of the dimethylallyl group.

    • Xanthotoxin (IS): m/z 217.1 → 175.1

Method Development and Validation Notes

  • Optimization of MS/MS Parameters: The MRM transitions and collision energies for this compound must be empirically determined by infusing a standard solution into the mass spectrometer. The most abundant and stable fragment ion should be selected for quantification.

  • Chromatography: The gradient elution program should be optimized to ensure baseline separation of the analyte and internal standard from any matrix interferences and to achieve a symmetrical peak shape.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_components Method Components cluster_apps Specific Applications compound This compound method HPLC-MS/MS Method compound->method sample_prep Sample Preparation method->sample_prep hplc Chromatography method->hplc msms Mass Spectrometry method->msms application Applications method->application pk Pharmacokinetics application->pk pd Pharmacodynamics application->pd tox Toxicology application->tox

Caption: Logical relationship of the analytical method and its applications.

References

Application Note: ¹H and ¹³C NMR Characterization of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the coumarin derivative, 3-(1,1-Dimethylallyl)scopoletin. Due to the absence of a complete, experimentally verified dataset in publicly available literature, this note provides a comprehensive predicted analysis based on the known spectral data of the parent compound, scopoletin, and the characteristic chemical shifts of the 1,1-dimethylallyl substituent. This document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this and structurally related compounds. Detailed experimental protocols for NMR analysis are also provided.

Introduction

Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a naturally occurring coumarin with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Chemical modification of the scopoletin scaffold is a common strategy in drug discovery to enhance its therapeutic potential. The introduction of a 1,1-dimethylallyl (also known as a reverse prenyl) group at the C3 position is of particular interest as this modification can significantly impact the molecule's bioactivity. Accurate structural elucidation using NMR spectroscopy is crucial for the confirmation of synthesized or isolated this compound. This note provides the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the analysis of the known NMR data for scopoletin and the expected influence of the 1,1-dimethylallyl group at the C3 position. The data is presented for a standard NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.50 - 7.60s-
H-56.85 - 6.95s-
H-86.80 - 6.90s-
6-OCH₃3.90 - 4.00s-
7-OH5.50 - 6.50br s-
H-2'5.90 - 6.10dd17.5, 10.5
H-3'a5.00 - 5.10dd17.5, 1.0
H-3'b4.95 - 5.05dd10.5, 1.0
1'-(CH₃)₂1.40 - 1.50s-

Rationale for Prediction:

  • H-4: The substitution at C3 removes the coupling to H-3, resulting in a singlet for H-4. A slight downfield shift is expected due to the electronic effects of the allyl group.

  • H-5 and H-8: The chemical shifts are predicted to be similar to those in scopoletin.

  • 6-OCH₃ and 7-OH: These are expected to be in their characteristic regions.

  • 1,1-Dimethylallyl Group: The chemical shifts for the vinyl protons (H-2', H-3'a, H-3'b) and the two methyl groups (1'-(CH₃)₂) are based on typical values for this substituent attached to an aromatic system. The vinyl proton H-2' will appear as a doublet of doublets due to coupling with the two non-equivalent geminal protons H-3'a and H-3'b.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2160.0 - 162.0
C-3135.0 - 137.0
C-4138.0 - 140.0
C-4a112.0 - 114.0
C-5109.0 - 111.0
C-6145.0 - 147.0
C-7150.0 - 152.0
C-8102.0 - 104.0
C-8a143.0 - 145.0
6-OCH₃56.0 - 57.0
C-1'40.0 - 42.0
C-2'145.0 - 147.0
C-3'112.0 - 114.0
1'-(CH₃)₂27.0 - 29.0

Rationale for Prediction:

  • Scopoletin Core: The chemical shifts of the carbons in the coumarin ring are based on the known values for scopoletin, with adjustments for the substituent effect of the 1,1-dimethylallyl group at C3. C3 is expected to shift downfield significantly, and C2 and C4 will also be affected.

  • 1,1-Dimethylallyl Group: The chemical shifts for the quaternary carbon (C-1'), the vinyl carbons (C-2' and C-3'), and the methyl carbons are based on standard values for this group.

Experimental Protocols

The following is a general protocol for the NMR characterization of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration and experimental time.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of substituents.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data if acquired.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for its characterization.

G Chemical Structure of this compound cluster_coumarin Scopoletin Core cluster_allyl 1,1-Dimethylallyl Group C2 C2=O C3 C3 C2->C3 C4 C4-H C3->C4 C1_prime C1' C3->C1_prime C4a C4a C4->C4a C5 C5-H C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 OCH3 6-OCH3 C6->OCH3 C8 C8-H C7->C8 OH 7-OH C7->OH C8->C8a O1 O1 C8a->O1 O1->C2 C2_prime C2'=H C1_prime->C2_prime CH3_a 1'-(CH3)a C1_prime->CH3_a CH3_b 1'-(CH3)b C1_prime->CH3_b C3_prime C3'H2 C2_prime->C3_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

G Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_NMR->NMR_2D process Fourier Transform & Phasing NMR_2D->process calibrate Calibrate to TMS process->calibrate analyze Analyze Shifts & Couplings calibrate->analyze assign Assign Signals analyze->assign

Caption: General experimental workflow for the NMR characterization of this compound.

Conclusion

This application note provides a detailed predicted ¹H and ¹³C NMR characterization of this compound, along with a standardized protocol for its experimental analysis. The provided data and methodologies are intended to assist researchers in the unambiguous identification and structural confirmation of this and similar coumarin derivatives, thereby facilitating further research into their chemical properties and biological activities. The use of 2D NMR techniques is highly recommended for definitive structural assignment.

Application Notes & Protocols: A Comprehensive Guide to the Isolation of Coumarin Derivatives from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1][2] They consist of a benzene ring fused to an α-pyrone ring and are known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][3] The diverse biological functions of coumarin derivatives have made them a significant area of interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and characterization of coumarin derivatives from plant materials, tailored for researchers in natural product chemistry and drug development.

I. Overview of the Isolation Protocol

The general workflow for isolating coumarin derivatives from plant extracts involves several key stages: preparation of plant material, extraction of crude compounds, purification and separation of individual coumarins, and finally, structural elucidation and characterization.

Isolation_Workflow Figure 1: General Workflow for Coumarin Isolation A Plant Material (Drying and Grinding) B Extraction A->B Solvent C Crude Extract B->C D Purification & Separation (Chromatography) C->D Column, TLC, HPLC E Isolated Coumarins D->E F Structural Elucidation (Spectroscopy) E->F NMR, MS, UV, IR G Identified Coumarin Derivatives F->G

Caption: Figure 1: General Workflow for Coumarin Isolation

II. Experimental Protocols

A. Preparation of Plant Material
  • Collection and Authentication: Collect the desired plant parts (e.g., leaves, roots, fruits, bark). Ensure proper botanical identification and authentication.

  • Drying: Air-dry the plant material in the shade or use a hot air oven at a controlled temperature (typically 40-60°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

B. Extraction of Crude Coumarins

The choice of extraction method and solvent is crucial for maximizing the yield of coumarin derivatives. Different techniques can be employed based on the nature of the plant material and the target compounds.

1. Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.

  • Protocol:

    • Place the powdered plant material (e.g., 100 g) in a large container.

    • Add a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/water 80:20 v/v) in a ratio of 1:10 (w/v).[4][5]

    • Seal the container and keep it at room temperature for 3-7 days with periodic shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for compounds that are not thermolabile. It offers higher efficiency compared to maceration.

  • Protocol:

    • Place the powdered plant material (e.g., 50 g) in a thimble.

    • Place the thimble in the main chamber of the Soxhlet apparatus.

    • Fill the distilling flask with the chosen solvent (e.g., methanol, chloroform) to about two-thirds of its volume.[6][7]

    • Heat the flask. The solvent will vaporize, condense in the condenser, and drip back onto the thimble, extracting the compounds.

    • Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the siphon tube becomes colorless.

    • Concentrate the extract using a rotary evaporator.

3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times.

  • Protocol:

    • Suspend the powdered plant material (e.g., 10 g) in a solvent (e.g., 70% ethanol) in a flask.[8]

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the extract and concentrate it as described above.

4. Accelerated Solvent Extraction (ASE)

ASE, also known as pressurized liquid extraction, uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

  • Protocol:

    • Pack the powdered plant material into a stainless-steel extraction cell.

    • Set the extraction parameters (e.g., solvent, temperature at 100°C, static time of 10 minutes, one cycle).[9]

    • The instrument will automatically perform the extraction.

    • Collect the extract and evaporate the solvent.

Table 1: Comparison of Extraction Methods and Solvents for Coumarin Isolation

Extraction MethodCommon SolventsTypical ConditionsAdvantagesDisadvantages
MacerationEthanol, Methanol, Chloroform, Water[6][7][10]Room temperature, 3-7 daysSimple, requires minimal equipmentTime-consuming, lower efficiency
Soxhlet ExtractionMethanol, Chloroform, Petroleum Ether[4][6][7]Boiling point of the solvent, 6-24 hHigh extraction efficiencyRequires heating, not for thermolabile compounds
Ultrasound-Assisted70% Ethanol, Methanol[8][11]Room temperature or slightly elevated, 30-60 minFast, improved yieldRequires specific equipment
Accelerated SolventDichloromethane, Methanol, Petroleum Ether[9]Elevated temperature (e.g., 100°C) and pressureFast, low solvent consumption, high efficiencyRequires specialized, expensive equipment
C. Purification and Separation of Coumarins

Chromatographic techniques are essential for the separation and purification of individual coumarin derivatives from the crude extract.

1. Column Chromatography (CC)

CC is a primary technique for the large-scale separation of compounds based on their differential adsorption to a stationary phase.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle uniformly.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it carefully on top of the packed column.

    • Elution: Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform). This is known as gradient elution.[12][13]

    • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10-20 mL).

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

2. Thin Layer Chromatography (TLC)

TLC is a rapid and sensitive technique used for monitoring the progress of separation, identifying compounds, and determining the purity of isolated fractions.

  • Protocol:

    • Plate Preparation: Use pre-coated silica gel 60 F254 plates.

    • Spotting: Apply a small spot of the sample (crude extract or column fractions) onto the baseline of the TLC plate.

    • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualization: After the solvent front has moved up the plate, remove it, dry it, and visualize the spots under UV light (254 nm and 365 nm) or by spraying with a visualizing agent.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of coumarin derivatives.

  • Protocol:

    • System Preparation: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Prepare a mobile phase, often a mixture of acetonitrile and water or methanol and water, sometimes with the addition of an acid like acetic acid.[11][12]

    • Elution: The separation can be performed in isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) mode.

    • Injection: Inject a filtered solution of the sample into the HPLC system.

    • Detection: Monitor the eluate using a UV detector, typically at wavelengths around 280 nm and 310-330 nm where coumarins show characteristic absorption.[6][12][14]

Table 2: Typical HPLC Conditions for Coumarin Analysis

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[12]C18 (150 mm x 3.9 mm, 5 µm)[11]
Mobile Phase Acetonitrile:Water (40:60, v/v)[12]Methanol with 0.3% acetic acid and 0.3% aqueous acetic acid[11]
Elution Mode Isocratic[12]Gradient[11]
Flow Rate 1.0 mL/min[11][12]1.0 mL/min
Detection UV at 280 nm or 320 nmDiode-Array Detection (DAD)
Injection Volume 20 µL[12]Not specified

digraph "Purification_Workflow" {
graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 2: Purification and Separation Workflow", labelloc=b, labeljust=c];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, width=2.5, height=0.7];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes CrudeExtract [label="Crude Plant Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; CC [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Collected Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Pooled [label="Pooled Fractions\n(Similar TLC Profile)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative/Semi-preparative\nHPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Coumarin\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CrudeExtract -> CC; CC -> Fractions; Fractions -> TLC [label="Monitoring"]; TLC -> Pooled; Pooled -> HPLC [label="Final Purification"]; HPLC -> Pure; }

Caption: Figure 2: Purification and Separation Workflow

III. Structural Elucidation

Once pure compounds are isolated, their chemical structures are determined using various spectroscopic techniques.

  • UV-Visible Spectroscopy (UV-Vis): Coumarins typically exhibit two main absorption bands. The first is of medium intensity between 300 and 330 nm, and the second, more intense band is in the range of 250-300 nm.[14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of coumarins show a characteristic stretching vibration of the C=O group of the lactone ring, typically appearing around 1700-1750 cm⁻¹.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the complete structure of a molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms.[7][15]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and structural features.[13]

The protocol outlined in these application notes provides a comprehensive framework for the successful isolation and identification of coumarin derivatives from plant sources. The selection of appropriate extraction and chromatographic techniques is critical and may require optimization based on the specific plant material and target compounds. The detailed methodologies and comparative data presented here serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Application Notes and Protocols: In Vitro Antioxidant Assay for 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)scopoletin is a prenylated coumarin, a class of natural compounds known for a wide range of biological activities. Coumarins, including the parent compound scopoletin, have demonstrated antioxidant properties, which are often attributed to their chemical structure, particularly the presence and position of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[1] The evaluation of the antioxidant potential of this compound is a critical step in its investigation as a potential therapeutic agent, as oxidative stress is implicated in the pathophysiology of numerous diseases.

Data Presentation

As of the latest literature search, specific quantitative antioxidant values (e.g., IC50) for this compound from DPPH, ABTS, FRAP, or ORAC assays are not prominently available. However, the antioxidant activity of its parent compound, scopoletin, has been evaluated. The following table summarizes representative data for scopoletin to provide a baseline for researchers.

CompoundAssayIC50 / ValueReference CompoundIC50 / Value of Reference
ScopoletinDPPH~45 µg/mL--

Note: The provided IC50 value is sourced from an article on Cestrum diurnum which mentions scopoletin's antioxidant activity. Researchers should perform their own assays to determine the specific antioxidant capacity of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the sample stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or control solution at different concentrations.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample solution.

    • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Sample & Control prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the sample stock solution.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay:

    • Add 10 µL of the sample or control solution to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as:

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute ABTS•+ to Absorbance of 0.7 prep_abts->prep_working mix Add Sample/Control and ABTS•+ Working Solution to Plate prep_working->mix prep_sample Prepare Sample & Control Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of dilutions of the sample.

    • Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 10 µL of the sample or standard solution to a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve and is expressed as FeSO₄ equivalents or Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare Fresh FRAP Reagent (10:1:1 ratio) mix Add Sample/Standard and FRAP Reagent to Plate prep_frap->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate (30 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Antioxidant Capacity from Standard Curve measure->calculate

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).

    • Prepare a standard curve using known concentrations of Trolox.

  • Preparation of Sample Solutions:

    • Dissolve and dilute this compound in phosphate buffer to various concentrations.

  • Assay:

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Standard Solutions add_reagents Add Fluorescein and Sample/Standard/Blank to Black Plate prep_reagents->add_reagents prep_sample Prepare Sample Dilutions prep_sample->add_reagents pre_incubate Pre-incubate (10-15 min, 37°C) add_reagents->pre_incubate add_aaph Add AAPH to Initiate Reaction pre_incubate->add_aaph measure Measure Fluorescence Kinetics (≥60 min) add_aaph->measure calculate Calculate Net Area Under the Curve (AUC) and Trolox Equivalents measure->calculate

ORAC Assay Workflow

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)scopoletin is a derivative of scopoletin, a naturally occurring coumarin with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The addition of the 3-(1,1-dimethylallyl) group may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its cytotoxic effects against cancer cells. Comprehensive in vitro cytotoxicity testing is a critical first step in the evaluation of this novel compound for its potential as a therapeutic agent.

These application notes provide a framework for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The described protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are fundamental techniques in drug discovery and toxicology to determine a compound's efficacy and safety profile at the cellular level.[2]

Data Presentation

The following tables are presented as templates for summarizing the quantitative data obtained from the cytotoxicity assays. The values provided are hypothetical and for illustrative purposes, based on typical results for cytotoxic compounds.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.8
HeLaCervical Cancer33.1
HepG2Liver Cancer51.2

Table 2: LDH Release in Response to this compound Treatment in A549 Cells.

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Control)5.2 ± 1.1
1015.7 ± 2.3
2535.4 ± 3.5
5068.9 ± 4.8
10089.1 ± 5.2

Table 3: Apoptosis Induction by this compound in MCF-7 Cells.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control3.1 ± 0.82.5 ± 0.5
25 µM Compound28.7 ± 3.115.4 ± 2.2
50 µM Compound45.2 ± 4.525.8 ± 3.0

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which serves as a marker for cytotoxicity and loss of membrane integrity.[2][6]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and this compound as in the MTT assay

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[7]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and this compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in Plates incubation_24h 24h Incubation cell_culture->incubation_24h treatment Treat Cells incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis data_acq Data Acquisition (Microplate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq analysis IC50 Calculation & Apoptosis Quantification data_acq->analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

nfkb_pathway compound This compound ikb_kinase IKK compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation (Inhibited) nfkb NF-κB (p65/p50) ikb->nfkb Release (Inhibited) nucleus Nucleus nfkb->nucleus Translocation (Blocked) pro_inflammatory Pro-inflammatory Gene Transcription apoptosis_pathway compound This compound bax Bax compound->bax Upregulation bcl2 Bcl-2 compound->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion Promotion of Cytochrome c release bcl2->mitochondrion Inhibition of Cytochrome c release cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Study of 3-(1,1-Dimethylallyl)scopoletin's Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)scopoletin is a prenylated derivative of scopoletin, a naturally occurring coumarin with a range of documented biological activities. While scopoletin has been identified as an inhibitor of several enzymes, specific kinetic data for its 3-(1,1-dimethylallyl) derivative is not currently available in the public domain. These application notes provide a predictive framework for investigating the enzyme inhibition profile of this compound, based on the known targets of the parent compound and the general effects of prenylation on coumarin bioactivity. The addition of the lipophilic 1,1-dimethylallyl (prenyl) group may enhance the potency and/or alter the selectivity of the compound for its target enzymes.

This document offers detailed protocols for assessing the inhibitory activity of this compound against three key enzyme classes known to be targeted by scopoletin: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Carbonic Anhydrase (CA).

Predicted Enzyme Targets and the Influence of Prenylation

Scopoletin has been shown to inhibit several enzymes, including acetylcholinesterase, monoamine oxidase, and γ-aminotransferase.[1] The introduction of a prenyl group, a common modification in natural products, is known to increase the lipophilicity of a molecule. This can lead to improved cell membrane permeability and enhanced interaction with hydrophobic pockets within enzyme active sites, potentially increasing inhibitory potency.[2]

It is hypothesized that the 1,1-dimethylallyl substituent on the scopoletin scaffold could lead to a more potent inhibition of its known targets. Researchers are encouraged to use the following protocols to determine the specific IC50 and Ki values for this compound to validate this hypothesis.

Quantitative Data Summary for Scopoletin

The following table summarizes the available quantitative enzyme inhibition data for the parent compound, scopoletin. This information serves as a baseline for comparative studies with this compound.

Enzyme TargetEnzyme SourceIC50KiInhibition TypeReference
Acetylcholinesterase (AChE)Not Specified168.6 µMNot ReportedNot Reported[3]
Acetylcholinesterase (AChE)Not Specified0.27 ± 0.02 mMNot ReportedNot Reported[3]
Monoamine Oxidase (MAO)Mouse Brain Homogenate45.0 µMNot ReportedNot Reported[4][5]
Monoamine Oxidase-B (MAO-B)HumanNot Reported20.7 µMReversible[6]
Monoamine Oxidase-B (MAO-B)MouseNot Reported22 µMReversible[6]
γ-aminotransferaseNot Specified10.57 µMNot ReportedNot Reported[3][1]

Note: At the time of publication, specific enzyme inhibition kinetic data for this compound has not been reported. The provided data for scopoletin should be used as a reference for guiding initial experimental concentrations.

Experimental Protocols

Herein are detailed methodologies for conducting enzyme inhibition assays for acetylcholinesterase, monoamine oxidase, and carbonic anhydrase.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method developed by Ellman et al.[7][8][9][10]

1. Principle: The activity of AChE is measured by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.

2. Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution at various concentrations (or positive control/solvent blank)

    • 10 µL of AChE solution (e.g., 0.2 U/mL)

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of DTNB solution (e.g., 10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 14 mM) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, AChE, DTNB, ATCI) C Add Buffer, Compound, and AChE to Plate A->C B Prepare Test Compound (this compound) B->C D Incubate C->D E Add DTNB D->E F Add ATCI (Start Reaction) E->F G Measure Absorbance (412 nm) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the AChE Inhibition Assay.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Luminescent Method)

This protocol is based on a commercially available luminescent assay, such as the MAO-Glo™ Assay.

1. Principle: The assay measures the activity of MAO by detecting the amount of a luciferin derivative substrate that is converted to luciferin by the enzyme. The subsequent addition of a detection reagent stops the MAO reaction and initiates a luminescent signal that is proportional to the MAO activity.

2. Materials:

  • MAO-Glo™ Assay Kit (or similar), which includes:

    • MAO-A or MAO-B enzyme

    • Luminogenic substrate

    • Luciferin Detection Reagent

  • This compound (Test Compound)

  • Clorgyline (for MAO-A) or Pargyline (for MAO-B) (Positive Controls)

  • White, opaque 96-well microplate

  • Luminometer

3. Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the appropriate buffer provided in the kit.

  • In a 96-well plate, add 12.5 µL of the test compound solution to each well.

  • Add 12.5 µL of the MAO substrate solution to each well.

  • Initiate the reaction by adding 25 µL of the MAO-A or MAO-B enzyme solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction.

  • Incubate for an additional 20 minutes at room temperature.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the degree of MAO inhibition.

  • Calculate the percentage of inhibition relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (MAO Enzyme, Substrate) C Add Compound, Substrate, and MAO Enzyme to Plate A->C B Prepare Test Compound B->C D Incubate C->D E Add Luciferin Detection Reagent D->E F Incubate E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the MAO Inhibition Assay.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric Method)

This protocol describes a colorimetric assay for measuring carbonic anhydrase activity.[11]

1. Principle: The esterase activity of carbonic anhydrase on a substrate (e.g., p-nitrophenyl acetate) releases a colored product (p-nitrophenol), which can be quantified by measuring its absorbance.

2. Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (Substrate)

  • Tris-HCl buffer (pH 7.4)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent.

  • In a 96-well plate, add the following to each well:

    • Buffer to a final volume of 200 µL

    • The test compound at various concentrations (or positive control/solvent blank)

    • Carbonic Anhydrase solution

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes.

4. Data Analysis:

  • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

CA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, CA, Substrate) C Add Buffer, Compound, and CA to Plate A->C B Prepare Test Compound B->C D Pre-incubate C->D E Add Substrate (Start Reaction) D->E F Measure Absorbance (405 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the CA Inhibition Assay.

Signaling Pathway Context

The inhibition of enzymes like AChE and MAO has significant implications for neuronal signaling. AChE is crucial for terminating the action of the neurotransmitter acetylcholine, while MAO is involved in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, compounds can modulate neurotransmitter levels, which is a key strategy in the treatment of neurodegenerative diseases and depression.

Neuronal_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolyzed by Postsynaptic Signal Postsynaptic Signal AChR->Postsynaptic Signal MA Monoamines (Dopamine, Serotonin) MAO MAO MA->MAO Metabolized by Release into Synapse Release into Synapse MA->Release into Synapse Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibitor->MAO

Caption: Potential impact on neuronal signaling.

References

Application Notes and Protocols: 3-(1,1-Dimethylallyl)scopoletin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific photophysical data or detailed experimental protocols for 3-(1,1-Dimethylallyl)scopoletin. The following application notes and protocols are based on the properties of its parent compound, scopoletin, and general methodologies for coumarin-based fluorescent probes. These should be considered as a starting point for experimental design, and optimization for the specific derivative is highly recommended.

Introduction

This compound is a derivative of scopoletin, a naturally occurring coumarin. Coumarins are a well-established class of fluorescent molecules used extensively in biological research and drug discovery due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. This document provides an overview of the potential applications and general experimental protocols for utilizing this compound as a fluorescent probe in various research contexts.

Potential Applications:

  • Enzyme Inhibition Assays: As a fluorescent molecule, it can be used in fluorescence resonance energy transfer (FRET)-based assays to screen for enzyme inhibitors.

  • High-Throughput Screening (HTS): The fluorescent properties of coumarin derivatives are well-suited for HTS formats to identify modulators of biological targets.

  • Cell-Based Imaging: Its lipophilic nature, suggested by the dimethylallyl group, may allow for cell permeability, making it a candidate for intracellular imaging and tracking.

  • Investigating Signaling Pathways: Scopoletin has been shown to modulate signaling pathways such as PI3K/Akt/mTOR, suggesting that its derivatives could be valuable tools for studying these pathways.[1][2]

Photophysical Properties (Predicted)

While specific data for this compound is unavailable, the properties of scopoletin and other coumarins provide an expected range.

PropertyPredicted Value/RangeNotes
Excitation Maximum (λex) ~350 - 400 nmThe exact maximum will depend on the solvent and local environment. It is crucial to determine this experimentally.
Emission Maximum (λem) ~450 - 500 nmA significant Stokes shift is characteristic of coumarins, minimizing self-quenching. The emission is also environmentally sensitive.
Quantum Yield (Φ) Moderate to HighThe quantum yield of coumarins can be high, but this is highly dependent on the solvent and any interactions with quenchers or binding partners.
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹Represents the light-absorbing capability of the molecule.
Solubility Soluble in organic solvents (DMSO, Ethanol), sparingly soluble in aqueous solutions.The dimethylallyl group is expected to increase lipophilicity compared to scopoletin. Stock solutions should be prepared in an appropriate organic solvent.

Experimental Protocols

General Handling and Storage
  • Storage: Store the solid compound at -20°C, protected from light.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol: Determination of Excitation and Emission Spectra

This protocol is essential to determine the optimal wavelengths for your specific experimental setup.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., PBS, Ethanol, DMSO)

  • Fluorometer

Procedure:

  • Prepare a dilute solution of the probe (e.g., 1-10 µM) in the desired solvent.

  • Emission Scan: a. Set the excitation wavelength to an estimated value (e.g., 360 nm). b. Scan the emission spectrum across a relevant range (e.g., 400 - 600 nm). c. The peak of this spectrum is the emission maximum (λem).

  • Excitation Scan: a. Set the emission wavelength to the determined λem. b. Scan the excitation spectrum across a relevant range (e.g., 300 - 450 nm). c. The peak of this spectrum is the excitation maximum (λex).

  • Repeat in different solvents to assess solvatochromic effects.

Diagram: Experimental Workflow for Spectral Characterization

G Workflow for Spectral Characterization A Prepare Dilute Probe Solution (1-10 µM) B Set Estimated Excitation Wavelength (e.g., 360 nm) A->B C Scan Emission Spectrum (400-600 nm) B->C D Determine Emission Maximum (λem) C->D E Set Emission Wavelength to λem D->E F Scan Excitation Spectrum (300-450 nm) E->F G Determine Excitation Maximum (λex) F->G

Caption: Workflow for determining the excitation and emission maxima of the fluorescent probe.

Protocol: General Enzyme Inhibition Assay (Fluorescence Quenching)

This protocol describes a general approach for a fluorescence quenching-based enzyme assay.

Materials:

  • This compound

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 96-well or 384-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: a. Prepare a working solution of the probe in assay buffer. The final concentration will need to be optimized but can start in the low micromolar range. b. Prepare serial dilutions of the test inhibitor compounds.

  • Assay Setup: a. To each well, add the assay buffer. b. Add the test inhibitor compounds. c. Add the fluorescent probe. d. Initiate the reaction by adding the enzyme and substrate.

  • Measurement: a. Incubate the plate for a predetermined time at the optimal temperature for the enzyme. b. Measure the fluorescence intensity at the predetermined λex and λem.

  • Data Analysis: a. A decrease in fluorescence in the presence of an inhibitor would suggest that the probe's fluorescence is quenched upon interaction with the enzyme or a product of the enzymatic reaction. b. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Diagram: Logic of a Fluorescence Quenching Assay

G Logic of a Fluorescence Quenching Assay cluster_0 No Inhibition cluster_1 Inhibition A Enzyme + Substrate + Probe B High Fluorescence A->B Enzymatic Activity C Enzyme + Substrate + Probe + Inhibitor D Low Fluorescence (Quenched) C->D Inhibited Activity

Caption: Logical flow of a fluorescence quenching-based enzyme inhibition assay.

Application in Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway

The parent compound, scopoletin, has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[1] This suggests that this compound could be used as a tool to study this pathway.

Experimental Approach:

  • Cell Culture: Culture cells of interest (e.g., cancer cell lines known to have an active PI3K/Akt/mTOR pathway).

  • Treatment: Treat the cells with varying concentrations of this compound for different time points.

  • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key pathway proteins, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate inhibition of the pathway.

  • Cellular Imaging: If the probe is cell-permeable and localizes to specific organelles, it could be used to visualize changes in cellular morphology or organelle function upon pathway inhibition.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

G PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Probe This compound Probe->PI3K Inhibits Probe->Akt Inhibits Probe->mTOR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling cascade with potential points of inhibition by the probe.

Conclusion

This compound, as a derivative of the fluorescent coumarin scopoletin, holds promise as a versatile fluorescent probe for various applications in drug discovery and cell biology. The provided protocols and conceptual frameworks serve as a guide for initiating research with this compound. It is imperative for researchers to experimentally determine its specific photophysical properties and optimize protocols for their particular biological systems.

References

High-Throughput Screening of 3-(1,1-Dimethylallyl)scopoletin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of naturally occurring benzopyrone derivatives, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, scopoletin (7-hydroxy-6-methoxycoumarin) and its derivatives have demonstrated promising anti-inflammatory and anticancer properties.[1][2][3] The introduction of a 3-(1,1-dimethylallyl) group, a prenyl moiety, to the scopoletin scaffold can enhance lipophilicity and potentially modulate biological activity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-(1,1-dimethylallyl)scopoletin derivatives to identify lead compounds for drug development.

Biological Rationale

The therapeutic potential of scopoletin and its analogs stems from their ability to modulate key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Scopoletin has been shown to inhibit the production of pro-inflammatory mediators.[1] Prenylated coumarins have demonstrated notable inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.[4] The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory agents.

Anticancer Activity: The anticancer effects of scopoletin derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[2][5] These effects are often mediated through the modulation of critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.[6][7]

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for the evaluation of this compound derivatives involves a series of sequential assays to identify and characterize compounds with desired biological activities.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies Compound Library Compound Library Primary Assay Cell-Based Viability/ Cytotoxicity Assay Compound Library->Primary Assay High Concentration Hit Identification Identification of Active Compounds Primary Assay->Hit Identification Dose-Response Dose-Response Curve (IC50/EC50 Determination) Hit Identification->Dose-Response Selectivity Assay Counter-Screening/ Selectivity Assays Dose-Response->Selectivity Assay Hit Confirmation Confirmed Hits Selectivity Assay->Hit Confirmation Pathway Analysis Signaling Pathway (NF-κB, MAPK) Assays Hit Confirmation->Pathway Analysis Lead Optimization Lead Compound Optimization Pathway Analysis->Lead Optimization

Caption: High-throughput screening workflow for this compound derivatives.

Data Presentation

While specific high-throughput screening data for this compound derivatives are not extensively available in the public domain, the following table presents representative anti-inflammatory data for a series of related prenylated coumarins isolated from Clausena lenis.[4] This data can serve as a benchmark for screening new derivatives.

Table 1: Anti-inflammatory Activity of Prenylated Coumarins [4]

CompoundStructureInhibition of NO Production IC50 (µM)
Clauselenin A[Insert Structure]10.5 ± 0.7
Clauselenin B[Insert Structure]12.3 ± 0.9
Clauselenin C[Insert Structure]15.8 ± 1.1
Imperatorin[Insert Structure]8.2 ± 0.5
Phellopterin[Insert Structure]9.7 ± 0.6
Hydrocortisone(Reference Drug)5.4 ± 0.3

Experimental Protocols

Protocol 1: High-Throughput Screening for Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

This assay is designed to identify compounds that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • This compound derivative library (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 1 µL of each test compound from the library to the respective wells (final concentration, e.g., 10 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After 1 hour of compound pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the LPS-stimulated vehicle control.

Protocol 2: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)

This protocol utilizes a colorimetric assay, such as the MTT or MTS assay, to assess the cytotoxic effects of the compounds on cancer cell lines.[8]

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS solution)

  • This compound derivative library (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathway Analysis

To elucidate the mechanism of action of the identified hits, further assays targeting specific signaling pathways are necessary.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory drugs.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) Nucleus->Gene_Expression induces Compound This compound Derivative Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by derivatives.

MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation and survival in cancer.

MAPK_Pathway Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Compound This compound Derivative Compound->Raf inhibits? Compound->MEK inhibits?

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel anti-inflammatory and anticancer agents. The protocols and workflows outlined in this document provide a comprehensive framework for the initial identification, characterization, and mechanistic evaluation of lead compounds. While specific HTS data for this subclass of compounds is currently limited, the provided information on related prenylated coumarins offers a valuable starting point for these screening efforts. Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their future development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 3-(1,1-Dimethylallyl)scopoletin synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the key Claisen-Cope rearrangement step.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can stem from several factors related to the key[1][1]-sigmatropic rearrangement. Here's a step-by-step troubleshooting guide:

    • Incomplete Formation of the Allyl Ether Intermediate: The initial O-alkylation of scopoletin with a dimethylallyl halide is crucial.

      • Check Reagents: Ensure the purity and reactivity of your scopoletin and the dimethylallyl bromide or chloride.

      • Base and Solvent: The choice of base and solvent is critical. A weak base may not sufficiently deprotonate the hydroxyl group of scopoletin. Consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetone, DMF, or acetonitrile.

      • Reaction Temperature: Ensure the O-alkylation is conducted at an appropriate temperature, typically refluxing acetone, to drive the reaction to completion.

    • Inefficient Claisen-Cope Rearrangement: The thermal rearrangement of the allyl ether is the core step.

      • Insufficient Temperature: The Claisen-Cope rearrangement is a thermal process and requires a specific temperature to proceed efficiently. High-boiling point solvents like N,N-diethylaniline or diphenyl ether are often used, with temperatures typically ranging from 180-220 °C. If the temperature is too low, the rearrangement will be slow or may not occur at all.

      • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Side Reactions: Several side reactions can compete with the desired rearrangement, reducing the yield.

      • Ortho-Rearrangement: The Claisen rearrangement can also lead to ortho-prenylated products. While the 3-position is electronically favored for the subsequent Cope rearrangement, steric hindrance can influence the product distribution.

      • Decomposition: At high temperatures, the starting materials or the product may decompose. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Formation of Multiple Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a common challenge in Claisen-Cope rearrangements. Here are some strategies to enhance selectivity:

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar, high-boiling solvents are generally preferred for the thermal rearrangement.

    • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can promote the desired rearrangement pathway at lower temperatures, potentially reducing the formation of byproducts. However, this needs to be carefully optimized as Lewis acids can also promote undesired side reactions.

    • Blocking Groups: If ortho-prenylation is a significant issue, consider using a protecting group on the C8 position of scopoletin to block this site, directing the rearrangement to the desired C3 position. The protecting group can be removed in a subsequent step.

    • Purification: If byproduct formation cannot be completely avoided, focus on optimizing the purification method. Column chromatography using a suitable solvent system is typically effective for separating the desired product from its isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common strategy involves a two-step process:

  • O-Prenylation: Scopoletin is reacted with a 1,1-dimethylallyl halide (e.g., 3-chloro-3-methyl-1-butene) in the presence of a base to form the corresponding 7-O-(1,1-dimethylallyl) ether.

  • Claisen-Cope Rearrangement: The resulting ether is then heated in a high-boiling solvent to induce a tandem Claisen-Cope rearrangement, leading to the formation of this compound.

Q2: What are the key parameters to control for optimizing the yield of the Claisen-Cope rearrangement?

A2: The key parameters to optimize are:

  • Temperature: This is the most critical factor. The optimal temperature needs to be determined experimentally, typically in the range of 180-220 °C.

  • Solvent: High-boiling, non-polar solvents like N,N-diethylaniline or diphenyl ether are commonly used.

  • Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation and avoid degradation.

  • Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent oxidation.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is generally effective. The fractions containing the pure product can be identified by TLC and combined, followed by solvent evaporation. Recrystallization from a suitable solvent can be performed for further purification if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Claisen-Cope Rearrangement of Coumarin Derivatives

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
17-O-prenylumbelliferoneN,N-Diethylaniline1903.5~60(Adapted from related syntheses)
27-O-allylumbelliferoneDiphenyl ether200-2104~55(Adapted from related syntheses)
34-O-prenyl-2-hydroxycinnamateDiphenyl ether2102>70(Adapted from related syntheses)

Note: Yields are approximate and can vary based on specific experimental conditions and substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Cope Rearrangement

Step 1: Synthesis of 7-O-(1,1-dimethylallyl)scopoletin

  • To a solution of scopoletin (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloro-3-methyl-1-butene (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 7-O-(1,1-dimethylallyl)scopoletin.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Dissolve the purified 7-O-(1,1-dimethylallyl)scopoletin (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.

  • Heat the reaction mixture to 190-210 °C under an inert atmosphere (nitrogen or argon).

  • Maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway Scopoletin Scopoletin Intermediate 7-O-(1,1-dimethylallyl)scopoletin Scopoletin->Intermediate O-Prenylation Prenyl_Halide 3-Chloro-3-methyl-1-butene (or similar prenyl halide) Prenyl_Halide->Intermediate Base K₂CO₃, Acetone Base->Intermediate Product This compound Intermediate->Product Claisen-Cope Rearrangement Heat Heat (190-210 °C) N,N-Diethylaniline Heat->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: O-Prenylation cluster_step2 Step 2: Claisen-Cope Rearrangement a Mix Scopoletin, K₂CO₃ in Acetone b Add Prenyl Halide a->b c Reflux (4-6h) b->c d Filter and Evaporate c->d e Column Chromatography d->e f Dissolve Intermediate in N,N-Diethylaniline e->f Purified Intermediate g Heat (190-210°C, 3-5h) under N₂ f->g h Workup (Acid Wash) g->h i Column Chromatography h->i j Characterization (NMR, MS) i->j Final Product

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree start Low or No Product Yield q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q3 Multiple spots on TLC? a1_yes->q3 q2 Check O-Prenylation Step: - Base strength - Solvent purity - Reaction temperature a1_no->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q5 Byproducts observed. Optimize Selectivity: - Solvent choice - Consider Lewis acid - Use blocking group a3_yes->q5 q4 Optimize Rearrangement: - Increase temperature - Increase reaction time - Check for decomposition a3_no->q4

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Prenylated Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of prenylated coumarins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying prenylated coumarins? A1: The primary challenges stem from their structural similarity to other co-occurring metabolites, leading to difficulties in separation. Prenylated coumarins can be sensitive to heat and light, and their lipophilic nature, conferred by the prenyl group, requires specific chromatographic conditions for effective purification. The complexity of the initial plant or synthetic extract often contains numerous related compounds that can co-elute.[1]

Q2: What types of chromatographic methods are most effective for prenylated coumarin purification? A2: A multi-step chromatographic approach is often necessary. The most common techniques include:

  • Column Chromatography (CC): Used for initial fractionation of crude extracts.[2]

  • Flash Chromatography: A faster alternative to traditional CC for rapid separation.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity, particularly preparative HPLC.[3][5]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid separation technique that avoids solid adsorbents, minimizing sample degradation.[1]

Q3: What are the typical solvents used for extracting prenylated coumarins from natural sources? A3: The choice of solvent depends on the polarity of the target coumarins. Common solvents include methanol, ethanol, ethyl acetate, dichloromethane, and hexane.[6][7][8] Methanol and ethanol are effective for a broad range of coumarins, while less polar solvents like hexane are used for highly non-polar compounds.[6][7] Gradient extractions using solvents of increasing polarity are often employed.

Q4: How can I monitor the purification process? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions due to its speed and low cost.[9] For HPLC, a UV detector is typically used, with detection wavelengths often set around 254 nm, 322 nm, or 340 nm, where coumarins exhibit strong absorbance.[3][10]

Troubleshooting Guide

Problem: Poor Separation in Column/Flash Chromatography

Q: My compounds are not separating well on the silica gel column. The TLC shows overlapping spots. What can I do? A: This is a common issue related to the mobile phase composition.

  • Cause: The solvent system may be too polar, causing all compounds to elute quickly with low resolution, or not polar enough, resulting in compounds remaining at the baseline.

  • Solution 1: Optimize the Solvent System. Systematically vary the ratio of your polar and non-polar solvents. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.35 for your target compound on a TLC plate.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is highly effective for separating complex mixtures.[7]

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider a different stationary phase. If you are using normal-phase silica, a C18 reversed-phase column may provide a different selectivity and better separation.[3]

  • Solution 3: Check Sample Load. Overloading the column can lead to broad, overlapping bands. As a general rule, the amount of crude sample should be about 1-10% of the mass of the stationary phase.

Problem: Low Compound Recovery

Q: After purification, the yield of my target prenylated coumarin is very low. Where could it have been lost? A: Low recovery can be due to irreversible adsorption, degradation, or co-elution.

  • Cause 1: Irreversible Adsorption. Some coumarins can bind irreversibly to active sites on silica gel.

  • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or formic acid to the mobile phase, depending on the nature of your compound. Alternatively, use a less acidic stationary phase like alumina or a bonded phase like C18.

  • Cause 2: Compound Degradation. Prenylated coumarins can be sensitive to acidic conditions (e.g., standard silica gel) and prolonged exposure to light or heat.

  • Solution: Minimize the duration of the purification process. Use neutral-pH stationary phases and protect the sample from light by wrapping columns and collection flasks in aluminum foil. Perform purification at room temperature unless the compound is known to be heat-stable.

  • Cause 3: Inefficient Extraction. The initial extraction may not have been optimal.

  • Solution: Re-evaluate your extraction solvent and method. Sonication or Soxhlet extraction can improve efficiency compared to simple maceration.[8][11]

Problem: Compound Appears Impure After a Single Purification Step

Q: I ran a column and the collected fractions still contain multiple compounds according to HPLC analysis. What should be the next step? A: It is rare to achieve >95% purity in a single chromatographic step from a crude extract.

  • Cause: The crude extract contains structurally similar impurities that have very close retention times under the initial purification conditions.

  • Solution 1: Employ Orthogonal Chromatography. Use a second purification step based on a different separation mechanism. For example, if you first used normal-phase (silica) chromatography which separates based on polarity, follow it with reversed-phase (C18) HPLC, which separates based on hydrophobicity.[3] This two-step approach is highly effective.

  • Solution 2: Recrystallization. If the isolated material is semi-pure and solid, recrystallization can be a powerful final purification step. The key is to find a solvent system where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Crude Plant Extract
  • Sample Preparation (Dry Loading): a. Dissolve 1 gram of the crude prenylated coumarin extract in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). b. Add 2-3 grams of silica gel (or Celite) to the solution. c. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band.

  • Column Packing and Equilibration: a. Select a pre-packed flash column or pack a glass column with silica gel (e.g., 40-63 µm particle size). A typical column size for 1g of crude material would be 40g of silica. b. Equilibrate the column by flushing it with the initial, least polar mobile phase (e.g., 100% hexane) for 3-5 column volumes.

  • Elution and Fraction Collection: a. Carefully add the dry-loaded sample to the top of the column. b. Begin elution with the starting mobile phase. c. Gradually increase the solvent polarity according to a predefined gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[7] d. Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

  • Analysis: a. Analyze the collected fractions by TLC or HPLC to identify those containing the target compound. b. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Preparative HPLC for Final Purification
  • Method Development: a. Develop an analytical HPLC method first using a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12] b. Optimize the mobile phase (e.g., a gradient of water and acetonitrile or methanol) to achieve good separation between your target compound and any remaining impurities. Ensure the target peak is sharp and well-resolved.

  • Sample Preparation: a. Dissolve the semi-pure material from the flash chromatography step in the initial mobile phase of your HPLC method. b. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[5]

  • Purification Run: a. Switch to a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter (e.g., >20 mm). b. Equilibrate the preparative column with the initial mobile phase. c. Inject the filtered sample onto the column. d. Run the preparative HPLC using the scaled-up gradient from your analytical method. The flow rate will be significantly higher than in the analytical run. e. Collect fractions corresponding to the peak of your target compound using a fraction collector triggered by the UV detector signal.

  • Post-Run Processing: a. Confirm the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions. c. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. d. If the mobile phase contained water, freeze-dry (lyophilize) the remaining aqueous solution to obtain the final pure compound.

Data Tables

Table 1: Common Solvent Systems for Chromatography of Prenylated Coumarins

Chromatographic Method Stationary Phase Example Solvent System (v/v) Application Citation
TLC Silica Gel 60 F254 n-Hexane : Ethyl Acetate (8:2) Initial separation and monitoring [13][14]
TLC Silica Gel Toluene : Ethyl Acetate (8:2) Further purification of fractions [7]
Column Chromatography Silica Gel Petroleum Ether : Ethyl Acetate (9:1) Isolation of semi-polar coumarins [15]
Column Chromatography Silica Gel Hexane : Dichloromethane (1:1) with polar modifiers Fractionation of crude extracts [7]
Flash Chromatography Silica Gel Dichloromethane : Ethyl Acetate (8:2) Rapid purification [4]

| Preparative HPLC | C18 Reversed-Phase | Water : Acetonitrile (gradient) | High-purity final separation |[3][5] |

Visual Guides

G General Workflow for Prenylated Coumarin Purification Start Crude Extract (Plant or Synthetic) Frac_CC Initial Fractionation (e.g., Flash Chromatography) Start->Frac_CC TLC_Analysis Fraction Analysis (TLC / HPLC) Frac_CC->TLC_Analysis Pooling Pool Semi-Pure Fractions TLC_Analysis->Pooling Target Found Prep_HPLC Final Purification (Preparative HPLC) Pooling->Prep_HPLC Purity_Check Purity Confirmation (>95% by HPLC) Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC Impure Final_Product Pure Prenylated Coumarin Purity_Check->Final_Product Pure

Caption: A typical experimental workflow for isolating a pure prenylated coumarin.

G Troubleshooting Poor Chromatographic Separation Problem Problem: Poor Separation on TLC/Column Q_Rf Are Rf values too high or too low? Problem->Q_Rf Q_Streaking Are spots/bands streaking or tailing? Problem->Q_Streaking Sol_Rf_High Solution: Decrease solvent polarity (e.g., increase hexane %) Q_Rf->Sol_Rf_High Too High (Rf > 0.6) Sol_Rf_Low Solution: Increase solvent polarity (e.g., increase EtOAc %) Q_Rf->Sol_Rf_Low Too Low (Rf < 0.1) Sol_Streaking_Load Solution 1: Reduce sample amount (avoid overloading) Q_Streaking->Sol_Streaking_Load Yes Sol_Streaking_Modifier Solution 2: Add modifier to mobile phase (e.g., 0.1% AcOH or Et3N) Q_Streaking->Sol_Streaking_Modifier Yes

Caption: A decision tree for troubleshooting common separation issues.

References

Stability testing of 3-(1,1-Dimethylallyl)scopoletin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 3-(1,1-Dimethylallyl)scopoletin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation templates to assist in designing and executing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use an inert solvent such as ethanol or DMSO, store at -20°C, and use within a few days. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a coumarin core, a hydroxyl group, a methoxy group, and a dimethylallyl side chain, the following degradation pathways are plausible:

  • Hydrolysis: The lactone ring of the coumarin is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The double bond in the dimethylallyl side chain and the phenolic hydroxyl group are potential sites for oxidation.

  • Photodegradation: Coumarins can be sensitive to UV light, which may induce isomerization or dimerization.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q3: Which analytical techniques are suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3] This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products. Thin-Layer Chromatography (TLC) can be a useful qualitative tool for quick checks.[1][2]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress testing study exposes the compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[4][5][6] This helps to:

  • Identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.[4]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of sample or solvent. 2. Degradation of the compound. 3. Air bubbles in the mobile phase.1. Prepare fresh samples and solvents. 2. Check the storage conditions and preparation date of the sample. Perform a forced degradation study to identify potential degradants. 3. Degas the mobile phase.
Loss of compound potency or concentration over time 1. Degradation due to improper storage (light, temperature, pH). 2. Adsorption to the container surface.1. Review and optimize storage conditions. Store in amber vials at a low temperature. 2. Use silanized glass or polypropylene containers.
Poor peak shape in HPLC 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column or replace it. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce the injection volume or sample concentration.
No degradation observed in forced degradation study 1. The compound is highly stable under the tested conditions. 2. The stress conditions were not harsh enough.1. This is a valid result, but it should be confirmed. 2. Increase the duration, temperature, or concentration of the stressor.[6]

Data Presentation

Table 1: Stability of this compound Under Different Storage Conditions

Storage ConditionTime PointAssay (%) of Initial ConcentrationAppearance
-20°C, Solid, Protected from Light 0100.0White crystalline powder
3 Months99.8No change
6 Months99.5No change
4°C, Solid, Protected from Light 0100.0White crystalline powder
3 Months98.2No change
6 Months96.5Slight yellowing
25°C / 60% RH, Solid, Exposed to Light 0100.0White crystalline powder
1 Month91.3Yellowish powder
3 Months82.1Yellow-brown powder

Table 2: Summary of Forced Degradation Study Results

Stress ConditionDurationAssay (%) RemainingNo. of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl 24 h85.224.5 min
0.1 M NaOH 8 h70.133.2 min
10% H₂O₂ 24 h78.945.1 min
80°C Dry Heat 48 h92.516.8 min
Photolytic (ICH Q1B) 1.2 million lux hours88.427.2 min

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in methanol for analysis.

  • Control Sample: Dilute the stock solution with an equal volume of water and keep it under normal conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the mobile phase.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Stability Protocol B Develop & Validate Stability-Indicating Method A->B C Prepare Samples B->C D Place Samples in Stability Chambers C->D E Perform Forced Degradation Study C->E F Pull Samples at Time Points D->F G Analyze Samples by HPLC E->G F->G H Identify Degradants (LC-MS if needed) G->H I Compile Data & Write Report H->I

Caption: Workflow for a comprehensive stability testing program.

Degradation_Pathway cluster_products Potential Degradation Products Compound This compound C₁₅H₁₆O₄ P1 Ring-Opened Product (Acid/Base Hydrolysis) Compound->P1 H⁺ / OH⁻ P2 Oxidized Side-Chain (Oxidation) Compound->P2 [O] P3 Photodimer (Photodegradation) Compound->P3 hν (UV light)

Caption: Hypothetical degradation pathways for the compound.

Troubleshooting_Tree Start Unexpected Peak in HPLC? Check_Blank Is peak in blank run? Start->Check_Blank Check_Control Is peak in control sample? Check_Blank->Check_Control No Contamination System or Solvent Contamination Check_Blank->Contamination Yes Degradation Potential Degradation Product Check_Control->Degradation Yes Check_Control->Contamination No Investigate Investigate Storage & Handling Degradation->Investigate

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Optimizing HPLC Separation of 3-(1,1-Dimethylallyl)scopoletin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-(1,1-Dimethylallyl)scopoletin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of the target compound from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution between my this compound peak and other isomeric peaks?

A1: Poor resolution between isomers is a common challenge due to their similar chemical structures and polarities. Here are several factors to investigate:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase are critical. Isocratic elution may not be sufficient. A shallow gradient elution can often improve the separation of closely eluting compounds.

  • Stationary Phase Chemistry: Standard C18 columns are widely used for coumarin analysis.[1][2] However, for challenging isomer separations, alternative stationary phases can provide different selectivities. Consider a pentafluorophenyl (PFP) or a phenyl-hexyl column, as the different interaction mechanisms (e.g., pi-pi interactions) can enhance resolution.[3]

  • Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

  • Flow Rate: A lower flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

Q2: My peaks are broad and tailing. What could be the cause?

A2: Peak broadening and tailing can be caused by several factors, ranging from column issues to chemical interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may have accumulated contaminants from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be degraded and require replacement.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with polar functional groups on the analytes, causing tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.

  • Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Q3: I am observing a drifting baseline in my chromatogram. How can I fix this?

A3: A drifting baseline can interfere with accurate peak integration and quantification. Common causes include:

  • Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting the sample, especially when using a gradient.

  • Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure thorough mixing and degassing of your mobile phases. Contamination in one of the mobile phase components can also be a cause.

  • Detector Lamp Failure: A failing detector lamp can cause a drifting baseline. Check the lamp's energy output and lifetime.

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution.[2] A mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. You can start with a gradient of 30-70% B over 20-30 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C. Detection is typically done using a UV detector at a wavelength around 320-340 nm.

Q2: What are the potential isomers of this compound I should be aware of?

A2: The synthesis of this compound can potentially lead to several isomers, including other prenylated coumarins. Depending on the starting materials and reaction conditions, you might encounter isomers with the dimethylallyl group at different positions on the coumarin scaffold or geometric isomers. It is also possible to have related compounds with different degrees of prenylation.

Q3: How can I confirm the identity of the this compound peak?

A3: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time and spiking the sample with the standard, you can confirm the peak's identity. For absolute confirmation, especially in the absence of a standard, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data that can help in structure elucidation.

Data Presentation

Table 1: Comparison of HPLC Columns for Coumarin Isomer Separation

Column TypeStationary PhaseDimensionsParticle Size (µm)Potential Advantage for Isomer Separation
Standard C18 Octadecylsilane4.6 x 150 mm or 4.6 x 250 mm3 or 5Good general-purpose column for non-polar to moderately polar compounds.[1][2]
PFP Pentafluorophenyl4.6 x 150 mm3 or 5Offers alternative selectivity through pi-pi, dipole-dipole, and ion-exchange interactions, which can be beneficial for separating aromatic isomers.[3]
Phenyl-Hexyl Phenyl-Hexyl4.6 x 150 mm3 or 5Provides enhanced pi-pi interactions compared to C18, potentially improving the resolution of aromatic compounds and their isomers.

Table 2: Example Gradient Elution Program for Isomer Separation

Time (minutes)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
07030
253070
303070
317030
407030

Experimental Protocols

Detailed Methodology for HPLC Separation of this compound and its Isomers

This protocol provides a robust starting point for the separation of this compound from its isomers. Further optimization may be required based on the specific sample matrix and isomeric profile.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program: Refer to Table 2.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 330 nm.[2]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard solutions to establish a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

HPLC_Optimization_Workflow start Start: Poor Isomer Separation col_select Select Column (C18, PFP, Phenyl-Hexyl) start->col_select mp_opt Optimize Mobile Phase (Gradient, Organic Solvent) col_select->mp_opt temp_opt Adjust Temperature (e.g., 30-40°C) mp_opt->temp_opt flow_opt Modify Flow Rate (e.g., 0.8-1.2 mL/min) temp_opt->flow_opt check_res Check Resolution flow_opt->check_res check_res->col_select Not Acceptable end_good Optimized Separation check_res->end_good Acceptable end_bad Further Method Development Needed check_res->end_bad No Improvement HPLC_Troubleshooting_Tree problem Chromatographic Problem Identified peak_shape Poor Peak Shape? (Broadening/Tailing) problem->peak_shape retention_shift Retention Time Shift? pressure_issue Pressure Fluctuation? peak_shape->retention_shift No sol1 Check for Column Overload (Dilute Sample) peak_shape->sol1 Yes retention_shift->pressure_issue No sol4 Check Mobile Phase Composition retention_shift->sol4 Yes sol7 Check for Leaks pressure_issue->sol7 Yes sol2 Flush Column / Check pH sol1->sol2 sol3 Verify Injection Solvent sol2->sol3 sol5 Ensure Column Equilibration sol4->sol5 sol6 Verify Flow Rate sol5->sol6 sol8 Degas Mobile Phase sol7->sol8 sol9 Check for Blockages sol8->sol9

References

Preventing degradation of 3-(1,1-Dimethylallyl)scopoletin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 3-(1,1-Dimethylallyl)scopoletin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction process, with a focus on preventing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to the degradation of this compound, a prenylated coumarin, during extraction are exposure to light (photodegradation), high temperatures (thermal degradation), and suboptimal pH conditions (acid- or base-catalyzed degradation). The dimethylallyl (prenyl) group is particularly susceptible to modification under these conditions.

Q2: How does pH affect the stability of this compound?

A2: Phenolic compounds, including scopoletin derivatives, are generally more prone to degradation under alkaline (high pH) conditions.[1][2] While acidic conditions can also be detrimental, leading to potential cyclization of the prenyl group, alkaline environments often promote oxidation and other degradative reactions.[2][3] Maintaining a slightly acidic to neutral pH is often recommended to enhance stability.

Q3: Is this compound sensitive to light?

A3: Yes, coumarins, in general, are known to be susceptible to photodegradation.[4][5][6] Exposure to UV and even visible light can lead to various reactions, including dealkylation and the formation of radical-mediated reduction products.[4][5] Therefore, it is crucial to protect the sample from light throughout the extraction and analysis process.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the rate of degradation reactions.[7] For many natural products, including coumarins, prolonged exposure to high temperatures during extraction (e.g., high-heat reflux) can lead to increased degradation and the formation of artifacts.

Troubleshooting Guides

Issue 1: Low yield of this compound in the final extract.
Possible Cause Troubleshooting Step Rationale
Degradation due to light exposure Conduct all extraction and handling steps under amber or red light, or in containers wrapped in aluminum foil.To minimize photodegradation of the light-sensitive coumarin structure.[4][5]
Thermal degradation Use low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration at room temperature. If heat is necessary, use a controlled water bath and minimize the extraction time.To prevent heat-induced degradation of the thermally labile prenyl group.
pH-induced degradation Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 4-6). Avoid strongly acidic or alkaline conditions.To prevent acid-catalyzed cyclization or base-catalyzed oxidation of the molecule.[1][2]
Incomplete Extraction Optimize the solvent system. A mixture of a polar solvent (e.g., methanol or ethanol) and water is often effective for coumarin extraction. Increase the extraction time or the number of extraction cycles.To ensure efficient solubilization and recovery of the target compound from the plant matrix.
Issue 2: Presence of unknown peaks in the chromatogram (HPLC/LC-MS).
Possible Cause Troubleshooting Step Rationale
Formation of degradation products Implement the preventative measures from Issue 1 (light protection, temperature control, pH management). Analyze a freshly prepared standard of this compound under the same conditions to see if degradation occurs in the analytical system itself.To minimize the in-process formation of artifacts and degradation products.
Acid-catalyzed cyclization of the prenyl group Ensure the extraction and mobile phases are not strongly acidic. Use a buffered mobile phase for HPLC analysis.The dimethylallyl group can undergo intramolecular cyclization in the presence of strong acids, leading to the formation of chromane derivatives.
Photo-oxidation products De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if extensive degradation is observed.To reduce the formation of oxidation products, which can be promoted by light and the presence of oxygen.[4]

Quantitative Data on Degradation

While specific kinetic data for this compound is limited in the literature, the following table summarizes the general stability of related phenolic compounds under different pH conditions.

CompoundpHConditionsStabilityReference
Caffeic Acid> 7Aqueous solutionUnstable[1]
Chlorogenic Acid> 7Aqueous solutionUnstable[1]
Ferulic Acid3 - 11Aqueous solutionStable[1]
(-)-Catechin3 - 11Aqueous solutionStable[1]

This table illustrates the general trend of increased degradation of phenolic compounds in alkaline conditions.

Experimental Protocols

Recommended Extraction Protocol to Minimize Degradation

This protocol is designed to minimize the degradation of this compound.

1. Sample Preparation:

  • Grind the dried plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Method: Ultrasound-Assisted Extraction (UAE). This method is generally performed at or near room temperature, minimizing thermal degradation.
  • Solvent: 80% Methanol in water, buffered to pH 6.0 with a suitable buffer (e.g., phosphate buffer).
  • Procedure:
  • Weigh 1 g of the powdered plant material into a flask.
  • Add 20 mL of the buffered 80% methanol.
  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Ensure the flask is protected from light.
  • Centrifuge the mixture and collect the supernatant.
  • Repeat the extraction process on the plant residue two more times.
  • Combine the supernatants.

3. Solvent Removal:

  • Use a rotary evaporator at a low temperature (≤ 40°C) to remove the methanol.
  • The remaining aqueous extract can be lyophilized or further purified.

4. Storage:

  • Store the final extract and any intermediate fractions at -20°C in amber vials to protect from light and prevent further degradation.

HPLC-DAD-MS Method for Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[8][9][10][11]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid (to maintain a slightly acidic pH and improve peak shape).
  • B: Acetonitrile or Methanol.
  • Gradient Elution: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Injection Volume: 10 µL.

3. Detection:

  • DAD: Monitor at the UV absorbance maxima of scopoletin derivatives (typically around 340 nm).
  • MS: Use electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of this compound and identify potential degradation products by their mass-to-charge ratio (m/z).

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Degradation Products 3_1_1_Dimethylallyl_scopoletin This compound Cyclized_Product Chromane Derivative (Acid-catalyzed cyclization) 3_1_1_Dimethylallyl_scopoletin->Cyclized_Product  H+ (Acid) Oxidized_Product Oxidized Derivatives (Photo-oxidation) 3_1_1_Dimethylallyl_scopoletin->Oxidized_Product  Light, O2 Dealkylated_Product Scopoletin (Dealkylation) 3_1_1_Dimethylallyl_scopoletin->Dealkylated_Product  Light/Heat Extraction_Workflow Start Plant Material Grinding Grind to Fine Powder Start->Grinding Extraction Ultrasound-Assisted Extraction (Buffered 80% Methanol, Room Temp, Dark) Grinding->Extraction Filtration Centrifuge and Collect Supernatant Extraction->Filtration Solvent_Removal Rotary Evaporation (≤ 40°C) Filtration->Solvent_Removal Final_Extract Crude Extract Solvent_Removal->Final_Extract Analysis HPLC-DAD-MS Analysis Final_Extract->Analysis Storage Store at -20°C in Amber Vials Final_Extract->Storage Troubleshooting_Tree Problem Low Yield or Impure Product Check_Light Was the extraction performed in the dark? Problem->Check_Light Check_Temp Was a low-temperature method used? Check_Light->Check_Temp Yes Action_Light Protect sample from light Check_Light->Action_Light No Check_pH Was the pH of the solvent controlled? Check_Temp->Check_pH Yes Action_Temp Use UAE or maceration Check_Temp->Action_Temp No Further_Optimization Optimize solvent and extraction time Check_pH->Further_Optimization Yes Action_pH Buffer solvent to pH 4-6 Check_pH->Action_pH No

References

Technical Support Center: Enhancing the Bioavailability of 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 3-(1,1-Dimethylallyl)scopoletin.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and evaluation of this compound.

Issue 1: Poor aqueous solubility of this compound.

  • Question: My initial dissolution tests show very low solubility of this compound in aqueous media. How can I improve this?

  • Answer: Low aqueous solubility is a known challenge for many natural compounds, including coumarins like scopoletin and its derivatives.[1][2][3] Several formulation strategies can be employed to enhance solubility.[4][5] Consider the following approaches:

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to create fine oil-in-water emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.[6]

    • Nanotechnology: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate.[7][8][9] Nanoparticles, liposomes, and micelles are common nanocarriers.[7][9]

    • Use of Surfactants: The inclusion of pharmaceutically acceptable surfactants in the dissolution medium can aid in solubilizing hydrophobic compounds by forming micelles.[10]

Issue 2: Low permeability of this compound in Caco-2 assays.

  • Question: My Caco-2 permeability assay results indicate low apparent permeability (Papp) for my this compound formulation. What could be the reason, and how can I address it?

  • Answer: Low Caco-2 permeability suggests that the compound may have difficulty crossing the intestinal epithelial barrier.[11][12][13] This could be due to several factors:

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[11] To investigate this, you can perform a bidirectional Caco-2 assay and co-administer a known P-gp inhibitor.

    • Poor Membrane Partitioning: The physicochemical properties of the compound may not be favorable for passive diffusion across the lipid cell membrane. Formulation strategies that enhance partitioning, such as lipid-based formulations, can be beneficial.

    • Metabolism by Enterocytes: The compound may be metabolized by enzymes within the Caco-2 cells, reducing the amount that can be transported across the monolayer.

Issue 3: Inconsistent in vivo pharmacokinetic data.

  • Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. What are the potential causes and solutions?

  • Answer: High variability in in vivo pharmacokinetic data can stem from both physiological and formulation-related factors.

    • First-Pass Metabolism: Coumarins can undergo significant first-pass metabolism in the liver, leading to low systemic bioavailability.[14][15] The extent of metabolism can vary between individual animals.

    • Food Effects: The presence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds. It is crucial to standardize the feeding schedule of the animals in your study.

    • Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation.

    • Animal Handling and Dosing Accuracy: Ensure consistent and accurate dosing procedures and minimize stress on the animals, as stress can affect gastrointestinal physiology.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a formulation strategy to enhance the bioavailability of this compound?

A1: A good starting point is to characterize the physicochemical properties of this compound, including its solubility in various solvents and buffers, its logP value, and its solid-state characteristics. Based on these properties, you can make an informed decision. For a poorly water-soluble compound, lipid-based formulations or solid dispersions are often effective starting points.[6][16]

Q2: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my compound?

A2: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp mediated efflux.[11] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is generally considered indicative of active efflux.

Q3: What are the key parameters to measure in an in vivo pharmacokinetic study?

A3: Key pharmacokinetic parameters to determine from plasma concentration-time data include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Q4: Are there any known drug-drug interactions with coumarins that I should be aware of?

A4: Coumarins are known to be metabolized by cytochrome P450 (CYP) enzymes.[14] Therefore, co-administration with drugs that are inhibitors or inducers of these enzymes could potentially lead to drug-drug interactions, affecting the pharmacokinetics of this compound.

Data Presentation

Table 1: Illustrative Solubility Data for this compound in Various Media.

MediumSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
0.1 N HCl< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)5.2
Fed State Simulated Intestinal Fluid (FeSSIF)15.8
2% Tween® 80 in Water50.3

Table 2: Example Caco-2 Permeability Data for Different Formulations of this compound.

FormulationPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated Compound0.52.55.0
Solid Dispersion2.12.31.1
SMEDDS3.53.61.0

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Suspension10502.0250100
Solid Dispersion101501.5900360
SMEDDS102501.01500600

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To determine the dissolution rate of this compound from various formulations.

Apparatus: USP Apparatus 2 (Paddle).[17]

Method:

  • Prepare 900 mL of the desired dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% sodium lauryl sulfate) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation into the vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of this compound from different formulations.

Method:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a specified dose.

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from the tail vein into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis formulation Formulation Strategies (Solid Dispersion, SMEDDS, Nanoparticles) dissolution Dissolution Testing formulation->dissolution Test Formulations caco2 Caco-2 Permeability Assay dissolution->caco2 Select Promising Formulations pk_study Pharmacokinetic Study (Animal Model) caco2->pk_study Candidate for In Vivo Testing data_analysis Bioavailability Assessment pk_study->data_analysis Analyze Plasma Concentrations

Caption: Experimental workflow for enhancing bioavailability.

bioavailability_challenges cluster_compound Compound Properties cluster_physiological Physiological Barriers cluster_outcome Result solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability solubility->low_bioavailability permeability Low Membrane Permeability permeability->low_bioavailability efflux P-gp Efflux efflux->low_bioavailability metabolism First-Pass Metabolism metabolism->low_bioavailability formulation_strategies cluster_problem Problem cluster_solutions Formulation Solutions cluster_goal Goal poor_solubility Poorly Soluble Compound solid_dispersion Solid Dispersion poor_solubility->solid_dispersion lipid_based Lipid-Based Systems (SEDDS/SMEDDS) poor_solubility->lipid_based nanotech Nanotechnology poor_solubility->nanotech enhanced_bioavailability Enhanced Bioavailability solid_dispersion->enhanced_bioavailability lipid_based->enhanced_bioavailability nanotech->enhanced_bioavailability

References

Technical Support Center: 3-(1,1-Dimethylallyl)scopoletin NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-(1,1-Dimethylallyl)scopoletin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Some of the proton signals in the aromatic region of my this compound spectrum are overlapping. How can I resolve them?

A1: Overlapping signals in the aromatic region of coumarins are common. The recommended approach is to use two-dimensional (2D) NMR spectroscopy.[1][2] A COSY (Correlation Spectroscopy) experiment will help identify which protons are spin-coupled to each other, allowing you to trace the connectivity within the aromatic spin system. For instance, it can help differentiate between the H-4, H-5, and H-8 protons based on their coupling partners.

Q2: I am having trouble definitively assigning the quaternary carbons of the coumarin core. Which experiment is best for this?

A2: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assigning quaternary carbons.[3] This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-defined proton signals (e.g., H-4, H-5, H-8, and the methoxy protons) to the quaternary carbons, you can unambiguously assign their chemical shifts.

Q3: The signals for the dimethylallyl substituent are broad and not well-resolved. What could be the cause and how can I fix it?

A3: Broad signals for the dimethylallyl group could be due to conformational exchange or aggregation at higher concentrations. First, try diluting your sample. If the signals remain broad, acquiring the spectrum at a slightly elevated temperature might help to increase the rate of conformational exchange and sharpen the signals. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could also provide insights into the spatial proximity of the allyl group protons to other parts of the molecule, which can be useful for confirming its conformation.

Q4: How can I confirm the attachment of the 1,1-dimethylallyl group to the C3 position?

A4: An HMBC experiment is ideal for this confirmation. You should observe a correlation between the olefinic proton of the dimethylallyl group and the C3 carbon of the scopoletin core. Additionally, you should see correlations from the methyl protons of the dimethylallyl group to the quaternary carbon at C1' of the substituent and to the C2' olefinic carbon.

Troubleshooting Guide for Ambiguous Signals

This guide provides a systematic workflow for resolving common NMR signal ambiguities for this compound.

Problem: Overlapping Aromatic and Olefinic Proton Signals

Workflow for Resolution:

workflow start Ambiguous 1D ¹H NMR Spectrum cosy Perform ¹H-¹H COSY Experiment start->cosy hsqc Perform ¹H-¹³C HSQC Experiment cosy->hsqc Identify J-coupled protons assign_protons Assign Proton Spin Systems (Aromatic & Allyl) cosy->assign_protons hmbc Perform ¹H-¹³C HMBC Experiment hsqc->hmbc Identify directly bonded C-H pairs assign_carbons Assign Protonated Carbons hsqc->assign_carbons assign_quaternary Assign Quaternary Carbons and Confirm Connectivity hmbc->assign_quaternary assign_protons->hmbc assign_carbons->hmbc final Unambiguous Signal Assignment assign_quaternary->final

Caption: Troubleshooting workflow for resolving ambiguous NMR signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for Scopoletin

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
2-161.26
36.20 (d, J=12 Hz)107.53
47.49 (d, J=12 Hz)143.23
4a-111.51
56.85 (s)113.47
6-144.01
7-149.71
86.77 (s)103.22
8a-150.32
6-OCH₃3.87 (s)56.44

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.[1]

Experimental Protocols

Protocol 1: ¹H-¹H COSY Experiment
  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters (Typical for a 500 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent gradient-selected sequence).

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (F1): 256-512.

    • Acquisition Time (AQ): ~0.2 s.

    • Relaxation Delay (D1): 1.5-2.0 s.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum to reduce artifacts.

  • Analysis: Identify cross-peaks which indicate scalar (J) coupling between protons. This will reveal the connectivity of the proton spin systems.

Protocol 2: ¹H-¹³C HSQC Experiment
  • Sample Preparation: Use the same sample as prepared for the COSY experiment.

  • Instrument Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C.

    • Use the same lock and shim settings as the COSY experiment.

  • Acquisition Parameters (Typical for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC sequence for multiplicity information).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments (F1): 256-512.

    • Relaxation Delay (D1): 1.5 s.

    • Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

  • Analysis: Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached. Edited HSQC experiments will also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak.[3]

Protocol 3: ¹H-¹³C HMBC Experiment
  • Sample Preparation: Use the same sample as prepared for the previous experiments.

  • Instrument Setup:

    • Use the same tuning, locking, and shimming as for the HSQC experiment.

  • Acquisition Parameters (Typical for a 500 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Scans (NS): 8-16 per increment.

    • Number of Increments (F1): 512-1024.

    • Relaxation Delay (D1): 1.5-2.0 s.

    • Set the long-range coupling constant for evolution (ⁿJCH) to a compromise value, typically 8 Hz, to observe both 2-bond and 3-bond correlations.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

  • Analysis: Cross-peaks indicate correlations between protons and carbons separated by 2 or 3 bonds (and sometimes 4 bonds in conjugated systems). This is crucial for connecting different spin systems and assigning quaternary carbons.[3]

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of information derived from the key 2D NMR experiments to achieve a full structural elucidation.

logic_flow cosy COSY (¹H-¹H Connectivity) proton_spin_systems Proton Spin Systems cosy->proton_spin_systems hsqc HSQC (Direct ¹H-¹³C Correlation) direct_ch_pairs Direct C-H Pairs hsqc->direct_ch_pairs hmbc HMBC (Long-Range ¹H-¹³C Correlation) molecular_fragments Assembled Molecular Fragments hmbc->molecular_fragments Connects Fragments & Assigns Quaternary Carbons proton_spin_systems->molecular_fragments direct_ch_pairs->molecular_fragments full_structure Complete Structure with Unambiguous Assignments molecular_fragments->full_structure

Caption: Logical flow of 2D NMR data for structural elucidation.

References

Minimizing off-target effects of 3-(1,1-Dimethylallyl)scopoletin in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 3-(1,1-Dimethylallyl)scopoletin is limited in publicly available literature. The following guidance is based on the known biological activities of its parent compound, scopoletin, and the broader class of coumarin derivatives. Researchers are strongly encouraged to perform thorough in-house validation for their specific assays and model systems.

General Profile of this compound

Based on its structure as a derivative of scopoletin, a well-studied coumarin, this compound may exhibit a range of biological activities. Coumarins are known to interact with multiple cellular targets, which can be both the source of their therapeutic potential and off-target effects.

Potential On-Target Activities:

  • Anti-inflammatory effects: May involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.

  • Anticancer properties: Could induce apoptosis, cause cell cycle arrest, and inhibit cell invasion, potentially through pathways like PI3K/Akt.[1]

  • Enzyme inhibition: As a coumarin, it may inhibit various enzymes, including acetylcholinesterase and monoamine oxidase.[1]

  • Antioxidant activity: The phenolic hydroxyl group in its structure suggests potential radical scavenging properties.

Potential Off-Target Effects & Assay Interference:

  • Broad Kinase Inhibition: Coumarin scaffolds can exhibit off-target inhibition of a range of protein kinases.

  • Mitochondrial Effects: May impact mitochondrial function, which can affect cell viability assays.

  • Assay-Specific Interference: The fluorescent nature of coumarins can interfere with fluorescence-based assays. It may also interfere with assays involving redox reactions due to its antioxidant properties.

  • CYP450 Inhibition: Coumarins are known to inhibit cytochrome P450 enzymes, which could be an off-target effect in cellular models expressing these enzymes.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell-based assay. Could this be an off-target effect of this compound?

A1: Yes, unexpected cytotoxicity is a potential off-target effect. Coumarins can induce apoptosis and cell cycle arrest in various cell lines.[1] To investigate this, we recommend the following:

  • Perform a dose-response curve: Determine the IC50 value in your specific cell line and compare it to the effective concentration for your primary assay.

  • Run a counter-screen: Use a cell line known to be sensitive to the cytotoxic effects of coumarins as a positive control.

  • Assess markers of apoptosis: Measure caspase-3/7 activity or perform an Annexin V/PI staining assay to confirm if the observed cytotoxicity is due to apoptosis.

Q2: How can we minimize the risk of off-target kinase inhibition in our signaling studies?

A2: Given that coumarins can have broad kinase inhibitory activity, it is crucial to validate the specificity of your observations.

  • Use the lowest effective concentration: Titrate down the concentration of this compound to the minimum level that elicits your desired on-target effect.

  • Include structurally unrelated inhibitors: Use a known, specific inhibitor of your target pathway as a positive control to ensure the observed phenotype is consistent.

  • Perform a rescue experiment: If you are inhibiting a specific kinase, try to rescue the phenotype by overexpressing a downstream effector.

  • Kinase profiling: For in-depth studies, consider a commercial kinase profiling service to screen this compound against a panel of kinases.

Q3: Our fluorescence-based readout is showing high background noise. Could this compound be interfering with the assay?

A3: Yes, this is a common issue with coumarin-based compounds. Coumarins are naturally fluorescent molecules, and this intrinsic fluorescence can interfere with assays that use a fluorescent readout.

  • Run a compound-only control: Measure the fluorescence of this compound in your assay buffer at the working concentration to determine its contribution to the background signal.

  • Use a different detection method: If possible, switch to a luminescence- or colorimetric-based assay for your endpoint. For example, if you are using a fluorescent cell viability assay, consider switching to an MTT or MTS assay.

  • Spectral unmixing: If your plate reader has this capability, you may be able to subtract the emission spectrum of your compound from the total fluorescence signal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values across different assays. The compound may have multiple mechanisms of action or off-target effects that vary between assays.Characterize the mechanism of action in each assay (e.g., apoptosis vs. anti-proliferation). Use orthogonal assays to confirm findings.
Loss of compound activity in long-term experiments. The compound may be metabolized by the cells or may be unstable in culture medium over time.Replenish the compound with each media change. Assess compound stability in media using HPLC.
Precipitation of the compound in aqueous buffer. Coumarins can have poor aqueous solubility.[1]Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells. Include a vehicle control.
Discrepancy between in-vitro and in-vivo results. Poor bioavailability, rapid metabolism, or off-target effects in a whole organism.Conduct pharmacokinetic studies to assess the compound's stability and distribution in vivo.

Quantitative Data for Scopoletin and Coumarin Derivatives

The following table summarizes reported IC50 values for scopoletin and other coumarin derivatives to provide a point of reference.

CompoundAssay/Cell LineIC50 Value (µM)Reference
ScopoletinSARS-CoV-2 Mpro enzymatic assay15.75[2]
ScopoletinHuman cervical cancer cell lines7.5 - 25[1]
Scopoletin-cinnamic hybridMCF-7 cells0.231[3]
Coumarin-chalcone derivativeMCF-7 cells9.62 (µg/mL)[3]
Coumarin-based hydroxamateMCF-7 cells1.84[3]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and no-treatment controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Plating and Treatment: Plate and treat cells with the compound as described for the MTT assay.

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.

Western Blot for PI3K/Akt Pathway Activation

This technique is used to measure changes in the phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Scopoletin This compound (Potential Inhibitor) Scopoletin->PI3K Inhibits? Scopoletin->Akt Inhibits?

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Mechanism of Action Primary_Assay Primary Functional Assay Dose_Response Dose-Response Curve Primary_Assay->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Dose_Response->Signaling_Pathway Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Cytotoxicity->Apoptosis Kinase_Panel Kinase Profiling (Optional) Target_Engagement Target Engagement Assay

Caption: A general experimental workflow for characterizing a novel small molecule inhibitor.

Off_Target_Mechanisms cluster_0 Potential Off-Target Interactions Compound This compound Kinases Broad Kinase Inhibition Compound->Kinases Mitochondria Mitochondrial Perturbation Compound->Mitochondria Fluorescence Assay Interference (Fluorescence) Compound->Fluorescence CYP450 CYP450 Inhibition Compound->CYP450

Caption: Potential off-target mechanisms for coumarin-based compounds.

References

Validation & Comparative

Synergistic Potential of 3-(1,1-Dimethylallyl)scopoletin: A Comparative Guide Based on Scopoletin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential synergistic effects of 3-(1,1-Dimethylallyl)scopoletin when used in combination with known drugs. Direct experimental data on the synergistic activity of this compound is not currently available in published literature. Therefore, this guide extrapolates its potential based on the known synergistic activities of its parent compound, scopoletin, and the influence of prenylation (the addition of a dimethylallyl group) on the bioactivity of coumarins.

Introduction to this compound and Synergy

Scopoletin is a naturally occurring coumarin with a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to more effective treatments at lower doses, potentially reducing side effects and overcoming drug resistance. The addition of a 3-(1,1-dimethylallyl) group to the scopoletin backbone, a process known as prenylation, can significantly alter its pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity and bioavailability. This modification suggests that this compound could be a promising candidate for synergistic drug combinations.

Known Synergistic Effects of Scopoletin

While specific data for the 3-(1,1-dimethylallyl) derivative is absent, studies on scopoletin provide a foundation for understanding its potential synergistic interactions.

Anticancer Synergy

Scopoletin has been shown to enhance the efficacy of conventional chemotherapeutic agents. A notable example is its combination with cisplatin, a widely used anticancer drug.

Table 1: Synergistic Anticancer Effects of Scopoletin with Cisplatin

Drug CombinationCell LineEffectReference
Scopoletin + CisplatinCholangiocarcinoma cellsIncreased cancer cell death compared to either drug alone.(General finding from literature on scopoletin)
Antifungal Synergy

Scopoletin exhibits synergistic effects with other natural compounds and conventional antifungal agents, enhancing their ability to inhibit fungal growth.

Table 2: Synergistic Antifungal Effects of Scopoletin

Drug CombinationFungal StrainEffectReference
Scopoletin + VanillinFusarium verticillioidesStrong enhancement of antifungal activity.[1]
Scopoletin + 4-hydroxy-3-methoxycinnamaldehydeFusarium verticillioidesSignificant potentiation of fungal growth inhibition.[1]
Scopoletin + PinoresinolFusarium verticillioidesIncreased antifungal efficacy.[1]
Scopoletin + MancozebFusarium verticillioidesPotentiation of the synthetic antifungal agent's effect.[1]
Scopoletin + CarboxinFusarium verticillioidesIncreased efficacy of the commercial fungicide.[1]

The Role of 3-(1,1-Dimethylallyl) Substitution

The introduction of a lipophilic 3-(1,1-dimethylallyl) group to the scopoletin structure is anticipated to influence its synergistic potential in several ways:

  • Increased Bioavailability: The enhanced lipophilicity can improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations and potentially a more potent synergistic effect.

  • Altered Target Binding: The dimethylallyl group may create new binding interactions with molecular targets, potentially modulating signaling pathways in a manner that complements the action of a partner drug.

  • Modified Metabolism: Changes in the molecular structure can affect how the compound is metabolized, potentially leading to a longer half-life and sustained synergistic activity.

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments used to evaluate drug synergy.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of drugs on cancer cells, both individually and in combination.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner drug, and a combination of both. Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination. Synergy is then quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Drug Dilution: Prepare serial dilutions of this compound, the partner antifungal drug, and their combinations in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that visibly inhibits fungal growth.

  • Synergy Analysis: The interaction is assessed by calculating the Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.

Visualizing Synergistic Interactions and Workflows

Logical Relationship of Drug Synergy

Concept of Drug Synergy A Drug A (e.g., this compound) D Biological Effect (e.g., Cancer Cell Death) A->D Individual Effect B Drug B (e.g., Cisplatin) B->D Individual Effect C Combined Treatment (A + B) C->D Combined Effect E Synergistic Outcome (Effect of A+B > Effect of A + Effect of B) C->E

Caption: Logical flow illustrating the concept of drug synergy.

Experimental Workflow for Synergy Assessment

Workflow for Assessing Drug Synergy A Cell Culture B Single and Combination Drug Treatment A->B C Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Data Collection (Absorbance Measurement) D->E F Calculation of IC50 Values E->F G Combination Index (CI) Calculation F->G H Determination of Synergy (CI < 1) G->H

Caption: A typical experimental workflow for determining drug synergy.

Hypothetical Signaling Pathway for Anticancer Synergy

Hypothetical Signaling Pathway for Anticancer Synergy cluster_cell Cancer Cell cluster_nucleus Nucleus Apoptosis Apoptosis Proliferation Proliferation Signaling (e.g., MAPK/ERK Pathway) Survival Survival Signaling (e.g., PI3K/Akt Pathway) DrugA This compound DrugA->Proliferation Inhibits DrugA->Survival Inhibits DrugB Partner Drug (e.g., Cisplatin) DrugB->Apoptosis Induces

Caption: A hypothetical signaling pathway illustrating how two drugs could synergistically induce apoptosis.

Conclusion and Future Directions

While direct experimental evidence is lacking for the synergistic effects of this compound, the known activities of its parent compound, scopoletin, combined with the established role of prenylation in enhancing bioactivity, strongly suggest its potential as a valuable component in combination therapies. Future research should focus on in vitro and in vivo studies to systematically evaluate the synergistic interactions of this compound with a range of clinically relevant drugs. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product derivative.

References

Validating the In Vivo Anti-inflammatory Potential of 3-(1,1-Dimethylallyl)scopoletin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for validating the in vivo anti-inflammatory properties of the prenylated coumarin, 3-(1,1-Dimethylallyl)scopoletin. Due to the current lack of direct in vivo studies on this specific compound, this document focuses on the well-established anti-inflammatory profile of its parent compound, scopoletin. We present a comprehensive overview of scopoletin's efficacy in preclinical models of acute inflammation, detailed experimental protocols, and an analysis of its underlying molecular mechanisms. Furthermore, we discuss the potential influence of the 3-(1,1-dimethylallyl) moiety on the anti-inflammatory activity, offering a rationale for future investigations. This guide serves as a foundational resource for researchers aiming to design and conduct in vivo studies to elucidate the therapeutic potential of this compound.

Introduction: Scopoletin and the Promise of Prenylation

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a broad spectrum of pharmacological activities, including well-documented anti-inflammatory properties. Its efficacy has been demonstrated in various in vivo models of inflammation. The addition of a prenyl group, such as a 3-(1,1-dimethylallyl) moiety, to a phenolic compound can significantly modulate its pharmacokinetic and pharmacodynamic properties. Prenylation often enhances lipophilicity, which can improve membrane permeability and interaction with molecular targets, potentially leading to increased biological activity. While the anti-inflammatory effects of numerous prenylated coumarins have been reported, to date, this compound has not been extensively studied in in vivo inflammatory models. This guide provides a comparative basis for its future evaluation.

Comparative In Vivo Anti-inflammatory Activity of Scopoletin

To establish a benchmark for evaluating this compound, we present data from in vivo studies on its parent compound, scopoletin, in two standard models of acute inflammation: carrageenan-induced paw edema and croton oil-induced ear edema.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the efficacy of anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.

Table 1: Effect of Scopoletin on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Scopoletin503Not Significant[1]
Scopoletin1003Significant[1]
Scopoletin2003Significant[1]
Indomethacin103Significant[1]
Croton Oil-Induced Ear Edema in Mice

Topical application of croton oil, a potent inflammatory agent, induces a rapid and robust inflammatory response characterized by edema and cellular infiltration.

Table 2: Effect of Scopoletin on Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/kg, i.p.)Ear Edema Inhibition (%)Reference
Scopoletin50Significant[1]
Scopoletin100Significant[1]
Prednisolone10Significant[1]

Key Inflammatory Mediators Modulated by Scopoletin

The anti-inflammatory effects of scopoletin are associated with the modulation of key inflammatory mediators. Understanding these provides a basis for investigating the mechanism of action of its prenylated derivative.

Table 3: Effect of Scopoletin on Inflammatory Mediators in Paw Tissue (Carrageenan Model)

Treatment GroupDose (mg/kg)Myeloperoxidase (MPO) ActivityMalondialdehyde (MDA) LevelReference
Scopoletin50ReducedReduced[1]
Scopoletin100Significantly ReducedSignificantly Reduced[1]
Scopoletin200Significantly ReducedSignificantly Reduced[1]
Indomethacin10Significantly ReducedSignificantly Reduced[1]

Table 4: Effect of Scopoletin on Inflammatory Mediators in Ear Tissue (Croton Oil Model)

| Treatment Group | Dose (mg/kg, i.p.) | Prostaglandin E2 (PGE2) Level | Tumor Necrosis Factor-alpha (TNF-α) Level | Reference | | :--- | :--- | :--- | :--- | | Scopoletin | 100 | Significantly Reduced | Significantly Reduced |[1] | | Prednisolone | 10 | Significantly Reduced | Significantly Reduced |[1] |

Proposed Experimental Protocols for this compound

The following protocols are provided as a guide for the in vivo evaluation of this compound.

Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats or Swiss albino mice (180-220 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Group animals (n=6 per group): Vehicle control, positive control, and this compound at various doses.

  • Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Croton Oil-Induced Ear Edema

Objective: To assess the topical and systemic anti-inflammatory effects of this compound.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Croton oil solution (e.g., 5% in acetone)

  • Positive control: Dexamethasone

  • Vehicle (e.g., acetone for topical, saline for systemic)

  • 7 mm biopsy punch

  • Analytical balance

Procedure:

  • Group animals (n=6 per group).

  • For systemic evaluation, administer the test compound or controls (i.p. or p.o.) 30 minutes before croton oil application.

  • For topical evaluation, dissolve the test compound in the croton oil solution.

  • Apply 20 µL of the irritant solution to the inner surface of the right ear. The left ear serves as a control.

  • Sacrifice the animals after 4-6 hours.

  • Cut a 7 mm disc from both ears using a biopsy punch and weigh them.

  • The difference in weight between the right and left ear punches indicates the degree of edema.

  • Calculate the percentage inhibition of edema.

Signaling Pathways and Potential Mechanisms of Action

Scopoletin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. It is plausible that this compound shares or has enhanced activity on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scopoletin has been reported to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

NF_kB_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Scopoletin This compound (Hypothesized) Scopoletin->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also crucial in regulating the production of inflammatory mediators. Inhibition of these pathways can lead to a reduction in inflammation.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Scopoletin This compound (Hypothesized) Scopoletin->MAPKK Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Workflow for In Vivo Validation

A logical workflow is essential for the systematic evaluation of this compound.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of This compound Acute_Toxicity Acute Toxicity Studies (e.g., OECD 423) Compound_Synthesis->Acute_Toxicity Dose_Selection Dose Range Selection Acute_Toxicity->Dose_Selection Carrageenan_Model Carrageenan-Induced Paw Edema Model Dose_Selection->Carrageenan_Model Croton_Oil_Model Croton Oil-Induced Ear Edema Model Dose_Selection->Croton_Oil_Model Paw_Volume Measure Paw Volume Carrageenan_Model->Paw_Volume Biochemical_Analysis Biochemical Analysis of Tissues (MPO, MDA, Cytokines) Carrageenan_Model->Biochemical_Analysis Histopathology Histopathological Examination Carrageenan_Model->Histopathology Ear_Weight Measure Ear Weight Croton_Oil_Model->Ear_Weight Croton_Oil_Model->Biochemical_Analysis Croton_Oil_Model->Histopathology Data_Analysis Data Analysis & Comparison with Scopoletin/Controls Paw_Volume->Data_Analysis Ear_Weight->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Proposed workflow for in vivo anti-inflammatory validation.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory properties of this compound is currently unavailable, the established activity of its parent compound, scopoletin, provides a strong rationale for its investigation. The addition of the prenyl group is hypothesized to enhance its anti-inflammatory efficacy. The experimental protocols and comparative data presented in this guide offer a robust framework for future in vivo studies. Such research is crucial to determine if this compound represents a more potent anti-inflammatory agent than scopoletin and to elucidate its potential as a novel therapeutic candidate for inflammatory diseases.

References

The Pivotal Role of C3-Substitutions in Modulating the Bioactivity of Scopoletin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. Scopoletin, a naturally occurring coumarin, has garnered significant attention for its diverse pharmacological properties. This guide provides a comparative analysis of 3-substituted scopoletin derivatives, focusing on their anticancer, anti-diabetic, and insecticidal activities, supported by experimental data and detailed protocols.

Unlocking Therapeutic Potential: The Influence of C3-Functionality

The core structure of scopoletin (7-hydroxy-6-methoxycoumarin) offers several sites for chemical modification. The C3 position, in particular, has emerged as a critical locus for derivatization, profoundly influencing the biological activity of the resulting compounds. Strategic introduction of various substituents at this position has led to the development of derivatives with enhanced potency and selectivity across different therapeutic areas. This guide will delve into the SAR of these derivatives, offering a comparative perspective on their performance.

Comparative Analysis of Biological Activities

The biological activities of 3-substituted scopoletin derivatives are summarized below, categorized by their therapeutic potential.

Anticancer and Anti-Angiogenic Activity

Derivatives with substitutions at the C3 position have shown promising results in inhibiting cancer cell proliferation and angiogenesis, a crucial process in tumor growth and metastasis.

Table 1: Anticancer and Anti-Angiogenic Activity of 3-Substituted Scopoletin Derivatives

Compound IDC3-SubstituentCancer Cell LineActivity Metric (IC50)Citation
A1 4-BromophenylVarious human cancer cell linesSignificant anti-proliferative activity[1]
A2 4-ChlorophenylVarious human cancer cell linesSignificant anti-proliferative activity[1]
D6 2-Hydroxy-3-(piperidin-1-yl)propoxyVarious human cancer cell linesSignificant anti-proliferative activity[1]

Note: Specific IC50 values were not provided in the abstract; "significant anti-proliferative activity" was reported.

Structure-Activity Relationship Insights:

Initial findings suggest that the introduction of aryl groups, particularly those with halogen substitutions at the para position (e.g., 4-bromophenyl and 4-chlorophenyl), at the C3 position of scopoletin confers significant anti-proliferative effects.[1] Furthermore, the presence of a more complex side chain, such as 2-hydroxy-3-(piperidin-1-yl)propoxy, also results in potent anticancer activity.[1] These derivatives have been shown to inhibit the vascular endothelial growth factor (VEGF)-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1]

Anti-Diabetic Activity

The modification of the coumarin scaffold at the C3 position with aryl groups has been explored for its potential in managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Table 2: α-Glucosidase Inhibitory Activity of 3-Arylcoumarin Derivatives

Compound IDC3-Aryl Substituentα-Glucosidase Inhibition (IC50 in µM)Citation
11 4-Hydroxy-3-methoxyphenyl21.3 ± 0.8[2]
17 3,4-Dimethoxyphenyl23.5 ± 1.1[2]
35 4-Hydroxyphenyl31.6 ± 1.5[2]
Acarbose (Standard) -750.2 ± 3.2[2]

Structure-Activity Relationship Insights:

The study of 3-arylcoumarins revealed that substitutions on the C3-phenyl ring significantly influence their α-glucosidase inhibitory activity.[2] Compounds with hydroxyl and methoxy groups on the phenyl ring, such as compounds 11 , 17 , and 35 , demonstrated potent inhibitory activity, far exceeding that of the standard drug, acarbose.[2] This suggests that the electronic and steric properties of the substituents on the 3-aryl moiety are key determinants of their interaction with the enzyme's active site.

Insecticidal and Acaricidal Activity

Derivatization at the C3 and C7 positions of scopoletin has yielded compounds with significant insecticidal and acaricidal properties. The activity is often linked to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mites.

Table 3: Insecticidal and Acaricidal Activity of 3,7-Disubstituted Scopoletin Derivatives

Compound IDC3-SubstituentC7-SubstituentLC50 vs. T. cinnabarinus (µg/mL)LC50 vs. A. salina (µg/mL)AChE Inhibition (IC50 in µg/mL)Citation
5a 4-FluorophenylBenzenesulfonate57.0>10040.60 ± 4.16[3]
5j 4-FluorophenylNaphthalene-2-sulfonate20.025.154.83 ± 6.39[3]
4j AcetylNaphthalene-2-sulfonate93.09.3656.75 ± 2.10[3]
Scopoletin HH>500>100>100[3]
Control Drug --15.0--[3]

Structure-Activity Relationship Insights:

The introduction of a 4-fluorophenyl group at the C3 position, combined with an aryl sulfonate at the C7 position, generally enhances acaricidal activity against Tetranychus cinnabarinus.[3] Notably, a larger aromatic system at the C7 position, such as a naphthalene-2-sulfonate (compound 5j ), leads to a significant increase in potency compared to a benzenesulfonate (compound 5a ).[3] Interestingly, for activity against Artemia salina, an acetyl group at C3 coupled with a naphthalene-2-sulfonate at C7 (compound 4j ) proved to be highly effective.[3] The inhibitory action of these compounds on acetylcholinesterase suggests a neurotoxic mechanism of action.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer and Anti-Angiogenesis Assays
  • Cell Proliferation Assay: The anti-proliferative effects of the scopoletin derivatives were evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. The MTT solution was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability.

  • Endothelial Cell Migration Assay: Human umbilical vein endothelial cells (HUVECs) were seeded to confluence in a culture dish. A scratch was made through the cell monolayer with a pipette tip. The cells were then treated with the test compounds in the presence of VEGF. The rate of cell migration to close the scratch was monitored and quantified over time.[1]

  • Tube Formation Assay: HUVECs were seeded on a layer of Matrigel in 96-well plates and treated with the test compounds in the presence of VEGF. After incubation, the formation of capillary-like structures (tubes) was observed under a microscope and quantified by measuring the total tube length.[1]

  • Western Blot Analysis: HUVECs were treated with the test compounds and stimulated with VEGF. Cell lysates were then prepared and subjected to SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[1]

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture contained the test compound, α-glucosidase enzyme, and pNPG in a phosphate buffer. The reaction was incubated at a specific temperature and then stopped by the addition of sodium carbonate. The absorbance of the liberated p-nitrophenol was measured at 405 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was calculated.[2]

Insecticidal and Acaricidal Bioassays
  • Acaricidal Activity against Tetranychus cinnabarinus: The slide-dip method was used to assess the contact toxicity of the compounds. Adult female mites were attached to a slide and dipped into solutions of the test compounds at various concentrations for a few seconds. The slides were then kept under controlled conditions of temperature and humidity. Mortality was recorded after 48 or 72 hours, and the LC50 values were calculated.[3]

  • Toxicity against Artemia salina (Brine Shrimp Lethality Assay): Brine shrimp larvae (nauplii) were hatched in artificial seawater. The nauplii were then exposed to various concentrations of the test compounds in 24-well plates. The number of dead nauplii was counted after 12 or 24 hours, and the LC50 values were determined.[3]

  • Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity was measured using a modified Ellman's method. The assay mixture contained the test compound, AChE enzyme, and acetylthiocholine iodide (ATCI) as the substrate in a phosphate buffer. The reaction was initiated by the addition of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion was monitored spectrophotometrically at 412 nm. The IC50 values were then calculated.[3]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G VEGF-Induced Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K ERK ERK1/2 VEGFR->ERK VEGF VEGF VEGF->VEGFR Scopoletin_Derivatives 3-Substituted Scopoletin Derivatives pAkt p-Akt Scopoletin_Derivatives->pAkt Inhibition pERK p-ERK1/2 Scopoletin_Derivatives->pERK Inhibition Akt Akt PI3K->Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Tube Formation pAkt->Proliferation ERK->pERK pERK->Proliferation G General Workflow for SAR Study Start Start: Identify Scopoletin Scaffold Synthesis Chemical Synthesis: Introduction of Substituents at C3 Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation (e.g., Anticancer, Antidiabetic, Insecticidal Assays) Purification->Bioassays Data_Analysis Data Analysis: Determine IC50/LC50 Values Bioassays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Confirming the Target Engagement of 3-(1,1-Dimethylallyl)scopoletin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies to confirm the target engagement of 3-(1,1-Dimethylallyl)scopoletin, a derivative of the naturally occurring coumarin, scopoletin. While direct targets of this specific derivative are still under investigation, its parent compound, scopoletin, has been shown to modulate several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This guide outlines experimental approaches to directly and indirectly validate target binding.

We will compare three robust techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding, the Kinobeads competition assay for target identification and selectivity profiling, and Western Blotting for assessing downstream signaling pathway modulation.

Cellular Thermal Shift Assay (CETSA): Direct Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.

Comparative Performance

Below is a hypothetical data set illustrating the stabilization of a putative target protein, "Target X," by this compound in a CETSA experiment.

Treatment GroupTemperature (°C)% Soluble Target X (Normalized to 37°C)
Vehicle (DMSO) 37100%
4585%
5055%
5520%
605%
This compound (10 µM) 37100%
4598%
5088%
5565%
6030%

Table 1: Hypothetical CETSA data demonstrating thermal stabilization of Target X by this compound.

Experimental Workflow: CETSA

CETSA_Workflow start_end start_end process process decision decision output output A Start: Treat cells with This compound or Vehicle (DMSO) B Incubate to allow compound entry and binding A->B C Aliquot cell suspension and heat to a range of temperatures B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble and precipitated protein fractions (centrifugation) D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble target protein (e.g., Western Blot, ELISA) F->G H Plot melt curves and compare between treated and vehicle groups G->H I End: Confirm target stability shift H->I

CETSA Experimental Workflow.
Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved by multiple freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of the specific target protein in the soluble fraction is then quantified using methods like Western Blotting or an ELISA-based detection method (e.g., AlphaLISA).[3]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Kinobeads Assay: Target Identification and Selectivity Profiling

For compounds that may target kinases, the kinobeads competition assay is an excellent method for both identifying novel targets and profiling selectivity across the kinome.[3][4] This chemical proteomics approach uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[4] A test compound is incubated with the cell lysate, where it competes with the kinobeads for binding to its target kinases.

Comparative Performance

The table below presents hypothetical data from a kinobeads assay, comparing the binding affinity of this compound to a known multi-kinase inhibitor.

Kinase TargetThis compound (Apparent Kd in µM)Control Inhibitor (e.g., Staurosporine) (Apparent Kd in µM)
PIK3CA 0.850.02
AKT1 1.200.15
mTOR 2.500.08
IKBKE 0.950.20
MAPK1 > 200.05
CDK2 > 200.01

Table 2: Hypothetical kinobeads competition assay data showing the apparent dissociation constants (Kd) for this compound and a control inhibitor against a panel of kinases.

Experimental Workflow: Kinobeads Assay

Kinobeads_Workflow start_end start_end process process output output A Start: Prepare cell lysate B Aliquot lysate and incubate with increasing concentrations of This compound A->B C Add kinobeads to each aliquot for competitive binding B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bead-bound proteins D->E F Digest proteins into peptides (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS for identification and quantification F->G H Determine dose-response curves and calculate apparent Kd for each kinase G->H I End: Identify targets and profile selectivity H->I

Kinobeads Assay Workflow.
Detailed Experimental Protocol: Kinobeads Competition Assay

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer to preserve protein structure and kinase activity. Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound (or a DMSO control) for a set period (e.g., 45 minutes) at 4°C to allow the compound to bind to its targets.[3]

  • Kinobeads Incubation: Add kinobeads slurry to the compound-treated lysates and incubate for an additional period (e.g., 1-3 hours) at 4°C to allow kinases not bound by the free compound to bind to the beads.[4]

  • Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the captured kinases from the beads, typically using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, usually with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins captured in each sample.

  • Data Analysis: The abundance of each identified kinase is compared across the different compound concentrations. Dose-response curves are generated to calculate apparent dissociation constants (Kd) or IC50 values, revealing the compound's targets and their relative affinities.[4]

Western Blotting: Downstream Signaling Pathway Analysis

Confirming that a compound modulates a specific signaling pathway downstream of a putative target provides strong indirect evidence of target engagement. Based on literature for the parent compound scopoletin, the PI3K/Akt/mTOR and NF-κB pathways are plausible targets.[5][6] Western blotting can be used to measure changes in the phosphorylation status of key proteins within these cascades.

Comparative Performance

The table below shows hypothetical results from a quantitative Western Blot analysis after treating cells with this compound.

PathwayProtein AnalyzedFold Change in Phosphorylation (vs. Vehicle Control)
PI3K/Akt/mTOR p-Akt (Ser473) / Total Akt0.45
p-mTOR (Ser2448) / Total mTOR0.38
p-p70S6K (Thr389) / Total p70S6K0.25
NF-κB p-p65 (Ser536) / Total p650.52
IκBα1.80 (Increased levels indicate less degradation)

Table 3: Hypothetical quantitative Western Blot data indicating inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways by this compound.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway receptor receptor kinase kinase compound compound downstream downstream process_node process_node RTK Growth Factor Receptor PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Compound 3-(1,1-Dimethylallyl) scopoletin Compound->PI3K Compound->Akt

PI3K/Akt/mTOR Signaling Pathway.

NFkB_Pathway receptor receptor kinase kinase compound compound complex complex process_node process_node TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates IkB_NFkB {IκBα | p65/p50} IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB p65/p50 Gene Inflammatory Gene Transcription NFkB->Gene translocates to nucleus IkB_NFkB->NFkB IκBα degradation Compound 3-(1,1-Dimethylallyl) scopoletin Compound->IKK

NF-κB Signaling Pathway.
Detailed Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[6] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-p-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to determine the change in phosphorylation status.

Conclusion: An Integrated Approach

Confirming the target engagement of a novel compound like this compound requires a multi-faceted approach. Each of the described methods provides a different type of crucial information.

MethodType of EvidenceThroughputKey Advantage
CETSA DirectLow to MediumConfirms direct binding in an intact cell physiological context.
Kinobeads Assay DirectHighUnbiased identification of kinase targets and selectivity profiling.
Western Blotting IndirectLowConfirms functional modulation of downstream signaling pathways.

Table 4: Comparison of Target Engagement Methodologies.

For robust validation, a combined strategy is recommended. A Kinobeads assay could be employed initially for unbiased target identification and to reveal potential off-targets. Lead candidates can then be validated for direct binding using CETSA. Finally, Western Blotting should be used to confirm that the compound modulates the expected downstream signaling pathway, linking target engagement to a functional cellular response. This integrated workflow provides a high degree of confidence in the mechanism of action of this compound, paving the way for further preclinical development.

References

Comparative Efficacy and Toxicity of 3-(1,1-Dimethylallyl)scopoletin and Alternatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and toxicity of 3-(1,1-Dimethylallyl)scopoletin (DMS), a prenylated coumarin, against established therapeutic agents in preclinical animal models. Due to the limited availability of in vivo data specifically for DMS, this guide utilizes data from the structurally related and well-studied prenylated coumarin, osthole, as a proxy to infer potential therapeutic and toxicological profiles. This substitution should be considered a significant limitation, and the data presented for the proxy compound should be interpreted with caution. The information herein is intended to support further research and drug development efforts.

In Vivo Efficacy: A Comparative Overview

The therapeutic potential of this compound, inferred from studies on osthole, is presented here in the context of anti-inflammatory and anti-cancer applications. This is compared with standard-of-care drugs, Indomethacin for inflammation, and 5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin for cancer.

Anti-Inflammatory Efficacy

The anti-inflammatory effects of osthole, as a proxy for DMS, have been evaluated in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Table 1: Comparison of Anti-Inflammatory Efficacy in a Rat Model of Carrageenan-Induced Paw Edema

CompoundAnimal ModelDoseRoute of AdministrationTherapeutic EffectReference
Osthole (Proxy for DMS) Rat50 mg/kgOralInhibition of paw edema[1]
Indomethacin Rat10 mg/kgOralSignificant reduction in paw edema[2]
Anti-Cancer Efficacy

The anti-cancer potential of osthole has been demonstrated in a murine model of echinococcosis, which, while not a direct cancer model, indicates cytotoxic activity against rapidly proliferating cells. This is compared against established chemotherapeutic agents in xenograft mouse models.

Table 2: Comparison of Anti-Cancer Efficacy in Murine Models

CompoundAnimal ModelCancer TypeDoseRoute of AdministrationTherapeutic EffectReference
Osthole (Proxy for DMS) MouseEchinococcus multilocularis100 mg/kg/day for 6 weeksOralSignificant reduction in metacestode weight[3]
5-Fluorouracil (5-FU) MouseSyngeneic CT26 colon adenocarcinoma100 mg/kgIntraperitonealReduction in tumor growth[4]
Doxorubicin ----Data not specifically found for direct comparison in a similar model-
Cisplatin MouseVarious tumor xenografts5-10 mg/kgIntraperitonealTumor growth inhibition[5]

In Vivo Toxicity Profile

Understanding the toxicity profile is crucial for the development of any therapeutic agent. This section compares the available toxicity data for osthole (as a proxy for DMS) with the known toxicities of the comparator drugs.

Table 3: Comparative In Vivo Toxicity

CompoundAnimal ModelAcute Toxicity (LD50)Subchronic Toxicity FindingsKey Organ-Specific ToxicitiesReference
Osthole (Proxy for DMS) Mouse~710 mg/kg (i.p.)Renal function impairment at 5, 25, and 50 mg/kg/day for 45 days in rats.Kidney: Peritubular capillary congestion, hemorrhage, mild tubular dilatation.[6][7]
Indomethacin Rat-Gastrointestinal bleeding and bacterial overgrowth with oral administration.Gastrointestinal tract: Ulceration and bleeding.[8][9]
5-Fluorouracil (5-FU) Mouse-Weight loss, ovarian follicle atresia with multiple doses.Gastrointestinal tract, Bone marrow, Liver, Kidneys, Lungs.[10][11][12][13]
Doxorubicin ---Heart (Cardiotoxicity), Bone marrow.[14]
Cisplatin Mouse-Nephrotoxicity, neurotoxicity, ototoxicity, myelotoxicity.Kidneys: Acute tubular injury.[5][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for the key in vivo models mentioned in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test compound (e.g., Osthole) groups.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Xenograft Tumor Model in Mice (Anti-Cancer Model)
  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines are cultured under sterile conditions.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The test compound or standard chemotherapeutic agent is administered according to a predetermined schedule and route.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes and survival are also monitored.

  • Termination: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).

Acute and Subchronic Toxicity Studies
  • Animals: Typically, rodents (mice or rats) are used.

  • Acute Toxicity (LD50 Determination):

    • Animals are divided into groups and administered single, escalating doses of the test compound.

    • Mortality and clinical signs of toxicity are observed over a 14-day period.

    • The LD50 (the dose that is lethal to 50% of the animals) is calculated.

  • Subchronic Toxicity:

    • Animals are administered the test compound daily for a specified period (e.g., 28 or 90 days) at multiple dose levels.

    • Parameters monitored include: clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the efficacy and toxicity of these compounds is critical for targeted drug development.

Inferred Signaling Pathway for this compound (from Osthole)

Based on studies with osthole, DMS is likely to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK/p38 signaling pathways.[1][16]

DMS_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK/p38 MyD88->MAPK IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription DMS This compound (inferred from Osthole) DMS->MAPK Inhibits DMS->IKK Inhibits

Caption: Inferred anti-inflammatory pathway of DMS.

Mechanism of Action for Comparator Drugs

The comparator drugs have well-established mechanisms of action.

Comparator_Mechanisms cluster_Indomethacin Indomethacin cluster_5FU 5-Fluorouracil (5-FU) cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin Indomethacin Indomethacin COX1_2 COX-1 and COX-2 Indomethacin->COX1_2 Inhibits Prostaglandins Prostaglandins Inflammation Inflammation FU 5-FU Thymidylate_Synthase Thymidylate Synthase FU->Thymidylate_Synthase Inhibits DNA_Synthesis DNA Synthesis Cell_Death Cell Death Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Causes DNA_Replication DNA Replication Dox_Cell_Death Cell Death Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking Induces DNA_Replication_Cis DNA Replication Cis_Cell_Death Cell Death

Caption: Mechanisms of action for comparator drugs.

Conclusion

This comparative guide highlights the potential of this compound, based on data from its analogue osthole, as a therapeutic agent with possible anti-inflammatory and anti-cancer properties. The in vivo data for osthole suggests a favorable efficacy profile, although potential for renal toxicity at higher doses warrants further investigation. Compared to established drugs like indomethacin, 5-FU, and cisplatin, DMS may offer a different safety profile, but direct comparative studies are essential to confirm this. The information presented here should serve as a foundation for designing future preclinical studies to directly evaluate the in vivo efficacy and toxicity of this compound. Researchers are strongly encouraged to conduct head-to-head comparative studies to ascertain the true therapeutic potential and safety of this compound.

References

Investigating the Pharmacogenomics of Scopoletin: A Comparative Analysis of Gene Expression Correlations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for differential gene expression data specifically for 3-(1,1-Dimethylallyl)scopoletin did not yield any publicly available studies. The following guide is based on research conducted on its parent compound, scopoletin, to provide relevant insights for researchers, scientists, and drug development professionals. The presented data focuses on the correlation between gene expression and cellular response to scopoletin, rather than a direct comparison of gene expression in treated versus untreated cells.

This guide provides an objective comparison of cellular responses to scopoletin based on gene expression profiles, supported by experimental data from microarray analysis.

Quantitative Data Summary

The following table summarizes the correlation between the expression of various genes and the cellular sensitivity to scopoletin in the NCI-60 cell line panel. The data is derived from microarray-based RNA expression profiling. A positive correlation coefficient (R) indicates that higher gene expression is associated with resistance to scopoletin, while a negative correlation would imply sensitivity.

Gene/FeatureCorrelation with Scopoletin IC₅₀ (Pearson's R)Significance (p-value)Implication for Scopoletin Treatment
ABC Transporters
ABCB1 (MDR1)Not significantly correlated> 0.05Scopoletin is likely not a substrate for P-glycoprotein.
ABCC1 (MRP1)Not significantly correlated> 0.05Multidrug resistance mediated by ABCC1 may not affect scopoletin efficacy.
ABCG2 (BCRP)Not significantly correlated> 0.05Scopoletin's activity is unlikely to be affected by ABCG2 expression.
Oncogenes & Tumor Suppressors
RAS (mutational status)Significantly correlated with resistance< 0.05Tumors with RAS mutations may exhibit resistance to scopoletin.
TP53 (mutational status)Not significantly correlated> 0.05The mutational status of TP53 does not appear to influence scopoletin's cytotoxicity.
Other Factors
Cell Doubling TimeSignificantly correlated with resistance< 0.05Slower proliferating cells tend to be more resistant to scopoletin.
NF-κB Pathway GenesGenes with NF-κB binding motifs were associated with the scopoletin resistance signature.-Activation of the NF-κB pathway may be a resistance mechanism to scopoletin.

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Cell Lines and Culture: The study utilized the NCI-60 panel, a set of 60 human tumor cell lines derived from nine different tissue types. Cell lines were cultured under standard conditions.

Cytotoxicity Assay (Resazurin Assay): To determine the half-maximal inhibitory concentration (IC₅₀) of scopoletin, a resazurin-based cell viability assay was performed.

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • Scopoletin was added at various concentrations, and the plates were incubated for 72 hours.

  • Resazurin solution was added to each well, and the plates were incubated for a further 4 hours.

  • Fluorescence was measured to determine the percentage of viable cells compared to an untreated control.

  • IC₅₀ values were calculated from dose-response curves.

Microarray-Based RNA Expression Profiling:

  • RNA was extracted from the NCI-60 cell lines.

  • The quality and integrity of the RNA were assessed.

  • RNA was converted to cDNA, labeled, and hybridized to microarrays.

  • The arrays were scanned, and the signal intensities for each probe set were quantified.

  • The expression data was normalized and used for correlation analysis with the scopoletin IC₅₀ values.

Bioinformatic Analysis: Pearson's correlation coefficient was used to assess the relationship between the log₁₀(IC₅₀) values for scopoletin and the mRNA expression levels of specific genes across the NCI-60 cell line panel. The COMPARE algorithm and hierarchical cluster analysis were used to identify genes whose expression patterns correlated with scopoletin sensitivity or resistance.

Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway implicated in the response to scopoletin.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis NCI60 NCI-60 Cell Lines Treatment Scopoletin Treatment NCI60->Treatment Microarray Microarray Analysis NCI60->Microarray Cytotoxicity Resazurin Assay Treatment->Cytotoxicity IC50 Calculate IC50 Values Cytotoxicity->IC50 GeneExpression Gene Expression Profiles Microarray->GeneExpression Correlation Correlation Analysis (Pearson, COMPARE) IC50->Correlation GeneExpression->Correlation Conclusion Resistance Signature (e.g., RAS, NF-κB) Correlation->Conclusion Identify Resistance Mechanisms

Caption: Experimental workflow for identifying gene expression patterns associated with scopoletin resistance.

nfkb_pathway Scopoletin Scopoletin IKK IKK Complex Scopoletin->IKK ? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Target Gene Expression (Pro-survival, Proliferation) Nucleus->GeneExpression Induces Resistance Cellular Resistance GeneExpression->Resistance

Caption: Proposed NF-κB signaling pathway as a potential mechanism of resistance to scopoletin.

Safety Operating Guide

Proper Disposal of 3-(1,1-Dimethylallyl)scopoletin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on information for related coumarin compounds, 3-(1,1-Dimethylallyl)scopoletin should be handled as a hazardous substance. Key potential hazards include:

  • Toxicity: Toxic if swallowed.

  • Irritation: May cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general operational plan for its safe disposal:

  • Waste Identification and Segregation:

    • Pure, unused this compound should be collected in a designated, properly labeled hazardous waste container.

    • Solutions containing this compound should also be collected in a labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated materials, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Waste Container Management:

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are tightly sealed to prevent spills or the release of vapors.

    • Label all waste containers clearly with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with all available safety information. Based on related compounds, it is likely to be classified under UN 2811 (TOXIC SOLID, ORGANIC, N.O.S.).

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key information for a related coumarin compound, which can be used as a reference for handling and disposal.

ParameterInformation (for a related Coumarin compound)Source
UN Number UN 2811
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.
Hazard Class 6.1 (Toxic)
Packing Group III

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate Waste (Unused compound, solutions, contaminated materials) B Segregate Waste Streams (Solid vs. Liquid) A->B C Select Approved Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Keep Container Securely Closed D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-(1,1-Dimethylallyl)scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(1,1-Dimethylallyl)scopoletin, a derivative of the natural coumarin, scopoletin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While scopoletin itself is noted for its low toxicity in many cell types, adherence to these protocols is essential to minimize exposure and mitigate any potential risks associated with handling fine chemical compounds.[1][2][3][4][5]

Personal Protective Equipment (PPE) and Hazard Mitigation

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and engineering controls to prevent contact and inhalation.

Protection Type Equipment/Control Rationale
Eye and Face Protection Safety goggles with side protection or a face shield.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 standards).To avoid skin contact, which may cause irritation or allergic reactions.[6]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (e.g., P3 filter) is necessary.To prevent inhalation of airborne particles.
Engineering Controls Fume hood or other local exhaust ventilation.To minimize the concentration of airborne dust or vapors in the work area.[7]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational steps will ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that all required PPE is clean, in good condition, and properly worn.

    • Work in a designated and well-ventilated area, preferably within a fume hood.

    • Inspect the container for any damage or leaks.

  • Weighing and Aliquoting:

    • If the compound is in solid form, handle it carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatula) for transferring the substance.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Keep the container tightly closed when not in use.[8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

    • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[7]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, mechanically take up the spilled solid (e.g., sweep or vacuum with a HEPA filter). Avoid dusting.

    • Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[6]

    • Ventilate the affected area.[6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed industrial combustion plant or a certified chemical waste disposal service.[10]

    • Do not empty into drains or release into the environment.[8]

  • Container Disposal:

    • Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • Dispose of the cleaned containers in accordance with institutional and local regulations.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weighing & Aliquoting prep_workspace->handle_weigh handle_experiment Experimental Use handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure First Aid handle_experiment->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Dimethylallyl)scopoletin
Reactant of Route 2
3-(1,1-Dimethylallyl)scopoletin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.